molecular formula C7H2BrF5 B120950 3,5-Difluoro-4-(trifluoromethyl)bromobenzene CAS No. 156243-64-0

3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Cat. No.: B120950
CAS No.: 156243-64-0
M. Wt: 260.99 g/mol
InChI Key: QPJKIRNIIXIPIE-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(trifluoromethyl)bromobenzene is a sophisticated aromatic building block engineered for demanding synthetic applications, particularly in the development of novel pharmaceuticals and advanced materials. Its strategic molecular design features both fluorine and bromine substituents on a benzene ring, which allows for enhanced reactivity and selectivity in metal-catalyzed cross-coupling reactions, such as Suzuki and Grignard protocols, enabling the construction of complex biaryl structures . The presence of multiple fluorine atoms, including a robust trifluoromethyl group, is a key feature in modern medicinal chemistry, as it can significantly influence the biological activity, metabolic stability, and bioavailability of drug candidates . Researchers value this compound for the development of active pharmaceutical ingredients (APIs) in therapeutic areas like oncology and central nervous system disorders . Furthermore, the fluorine content imparts valuable properties to materials, making this intermediate useful in the synthesis of polymers and specialty chemicals with enhanced thermal stability, chemical resistance, and tailored dielectric constants for applications in electronics and high-performance coatings . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJKIRNIIXIPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634278
Record name 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene
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Molecular Weight

260.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156243-64-0
Record name 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-difluorobenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 156243-64-0

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene, a critical fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Introduction

This compound is a specialized aromatic organic compound increasingly utilized as a key intermediate in complex molecular synthesis.[1][2] Its strategic importance lies in the unique combination of substituents on the benzene ring: two fluorine atoms, a bromine atom, and a trifluoromethyl (-CF3) group. The presence of the trifluoromethyl group often enhances critical properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[1] The additional fluorine atoms further modulate these characteristics, making this compound a versatile platform for creating novel active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] The bromine atom serves as a reactive handle, ideal for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. These characteristics are essential for designing synthetic routes, ensuring proper handling, and predicting its behavior in various chemical environments.

PropertyValueReference
CAS Number 156243-64-0[3][4]
Molecular Formula C₇H₂BrF₅[3][4]
Molecular Weight 260.99 g/mol [3][4]
Appearance Colorless Liquid[4]
Boiling Point 187.1 ± 35.0 °C (at 760 Torr)[4]
Density 1.768 ± 0.06 g/cm³ (at 20 °C)[4]
Flash Point 66.9 ± 25.9 °C[4]
Storage Temperature Room Temperature (Sealed in dry conditions)[4]

Molecular Structure and Synthesis

The structure of this compound features a benzene ring substituted at the 1, 3, 4, and 5 positions.

Caption: Molecular structure of this compound.

Synthetic Pathway

While specific proprietary synthesis methods may vary, a plausible and common approach for preparing such a compound involves the electrophilic bromination of a suitable precursor. The electron-withdrawing nature of the trifluoromethyl and fluoro groups directs the incoming electrophile (bromine).

A logical synthetic workflow is outlined below.

G start Start: 1,3-Difluoro-2- (trifluoromethyl)benzene process1 Electrophilic Aromatic Substitution: Bromination start->process1 process2 Work-up & Purification process1->process2 reagent Reagent: Brominating Agent (e.g., Br₂ or NBS) Catalyst (e.g., FeBr₃) reagent->process1 end Final Product: 3,5-Difluoro-4- (trifluoromethyl)bromobenzene process2->end

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: General Electrophilic Bromination

The following is a generalized protocol for the bromination of an activated benzene derivative, adapted from procedures for similar compounds.[5]

  • Reaction Setup: The starting material, 1,3-difluoro-2-(trifluoromethyl)benzene, is dissolved in a suitable inert solvent (e.g., a halogenated solvent) in a reaction vessel equipped with a stirrer and a dropping funnel. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is added.

  • Addition of Brominating Agent: A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), is dissolved in the same solvent and added dropwise to the reaction mixture at a controlled temperature to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to determine when the starting material has been consumed.

  • Quenching: Upon completion, the reaction is carefully quenched by adding a reducing agent solution (e.g., sodium bisulfite) to neutralize any excess bromine.

  • Work-up: The organic layer is separated, washed sequentially with water and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the high-purity this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial building block for creating more complex molecules.[1]

  • Pharmaceutical Synthesis: The incorporation of fluorinated motifs is a common strategy in drug design to enhance pharmacokinetic properties.[6] This compound provides a scaffold that can be elaborated through reactions at the bromine position to synthesize novel drug candidates with potentially improved metabolic stability and bioactivity.[1]

  • Agrochemical Development: Similar to pharmaceuticals, the trifluoromethyl and fluoro groups can lead to the development of more effective and environmentally stable pesticides and herbicides.[1]

  • Materials Science: Fluorinated aromatic compounds are sometimes explored for creating functional materials, such as polymers or liquid crystals, due to the enhanced thermal and chemical stability conferred by fluorine atoms.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact CAS number was not fully detailed in the search results, data from structurally similar fluorinated and brominated aromatic compounds provide essential safety guidance.[8][9][10][11]

Hazard CategoryPrecautionary Measures and Information
Health Hazards Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10][11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][11]
Physical Hazards Flammable liquid and vapor.[9][10] Vapors may form explosive mixtures with air.[10][11] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use explosion-proof electrical/ventilating/lighting equipment.[10][11]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.[8][9] In case of inadequate ventilation, wear respiratory protection.
Handling & Storage Wash hands and any exposed skin thoroughly after handling.[8] Store in a dry, cool, and well-ventilated place.[4][8] Keep container tightly closed.[8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] Do not empty into drains.[8]

Conclusion

This compound (CAS 156243-64-0) is a high-value chemical intermediate essential for innovation in the pharmaceutical and agrochemical sectors. Its unique molecular structure offers a versatile platform for synthetic chemists to develop novel compounds with enhanced biological and chemical properties. Proper understanding of its physicochemical data, synthetic pathways, and safety protocols is crucial for its effective and safe utilization in advanced research and development projects.

References

physical and chemical properties of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring two fluorine atoms, a trifluoromethyl group, and a bromine atom, makes it a highly versatile and valuable synthetic building block. The presence of the trifluoromethyl (-CF3) group can enhance crucial properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth overview of the physical and chemical properties, synthetic applications, and safety considerations for this compound.

Core Physical and Chemical Properties

The distinct properties of this compound are central to its utility in chemical synthesis. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the reactivity of the aromatic ring and the bromine atom.

Physical Data

The key physical properties are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource
CAS Number 156243-64-0[1][2]
Molecular Formula C₇H₂BrF₅[1][2]
Molecular Weight 260.99 g/mol [1][2]
Appearance Colorless Liquid[2]
Boiling Point 187.1 ± 35.0 °C (at 760 Torr)[2]
Density 1.768 ± 0.06 g/cm³ (at 20 °C)[2]
Flash Point 66.9 ± 25.9 °C[2]
Chemical and Safety Data
PropertyValueSource
IUPAC Name 1-Bromo-3,5-difluoro-4-(trifluoromethyl)benzeneN/A
Solubility Slightly soluble in water[2]
Storage Store sealed in a dry place at room temperature[2]
InChI InChI=1S/C7H2BrF5/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H[2]

Role in Drug Discovery and Development

Fluorinated compounds are integral to modern drug discovery, with over half of top-selling drug molecules containing fluorine.[3] The trifluoromethyl group, in particular, is a key pharmacophore found in numerous FDA-approved drugs.[4] this compound serves as a critical intermediate for introducing these desirable fluorinated motifs into complex molecules.

The bromine atom acts as a versatile functional handle, enabling a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of active pharmaceutical ingredient (API) synthesis.[5]

Drug_Discovery_Workflow cluster_0 Synthesis Stage cluster_1 Development Stage cluster_2 Testing Stage Intermediate 3,5-Difluoro-4- (trifluoromethyl)bromobenzene Coupling Palladium-Catalyzed Cross-Coupling Reaction Intermediate->Coupling Reactant Scaffold Novel Fluorinated Scaffold Coupling->Scaffold Product Optimization Lead Optimization (SAR Studies) Scaffold->Optimization Candidate Drug Candidate Optimization->Candidate Preclinical Preclinical Trials Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval FDA Approval Clinical->Approval

General workflow for utilizing the title compound in drug discovery.

Experimental Protocols and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, its preparation would logically follow established methods for the synthesis of similar polyhalogenated aromatic compounds.

General Synthetic Approach

The synthesis likely involves the selective bromination of a 1,3-difluoro-2-(trifluoromethyl)benzene precursor. Electrophilic aromatic substitution is the key mechanism.

Hypothetical Synthesis Workflow:

  • Starting Material: 1,3-difluoro-2-(trifluoromethyl)benzene.

  • Brominating Agent: A suitable brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂).

  • Catalyst/Solvent: An acid catalyst (e.g., sulfuric acid) or a Lewis acid in an appropriate solvent system.[6]

  • Reaction Conditions: The reaction is typically run at controlled temperatures to ensure regioselectivity and minimize the formation of byproducts.[6]

  • Workup and Purification: The reaction mixture is quenched, followed by extraction. The crude product is then purified, commonly using distillation or column chromatography to achieve high purity.

Synthesis_Protocol start_material 1,3-Difluoro-2- (trifluoromethyl)benzene reaction_step Electrophilic Aromatic Substitution start_material->reaction_step reagents Brominating Agent (e.g., NBS) + Acid Catalyst reagents->reaction_step workup Aqueous Workup & Extraction reaction_step->workup purification Distillation or Chromatography workup->purification final_product 3,5-Difluoro-4- (trifluoromethyl)bromobenzene purification->final_product

A plausible workflow for the synthesis of the title compound.
Key Reactions

As a synthetic intermediate, the compound's primary value lies in the reactivity of its C-Br bond.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions allow for the strategic attachment of diverse molecular fragments, making it a powerful tool for building complex molecular architectures.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7]

  • Fire Safety: The compound is a liquid with a flash point indicating it is combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (e.g., dry chemical, CO₂).

  • Health Hazards: Expected to cause skin and serious eye irritation. May be harmful if swallowed, inhaled, or absorbed through the skin.[7][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases.[7]

Always consult a comprehensive and compound-specific SDS before handling and perform a thorough risk assessment for any planned experimental work.

References

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible and efficient multi-step synthesis route for 3,5-Difluoro-4-(trifluoromethyl)bromobenzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, 3,5-difluoroaniline, and proceeds through a three-step sequence involving iodination, trifluoromethylation, and a final Sandmeyer bromination. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to facilitate its application in a laboratory setting.

Overview of the Synthetic Route

The synthesis of this compound is strategically designed to introduce the desired functional groups in a controlled manner. The overall transformation is depicted below:

Synthesis_Overview A 3,5-Difluoroaniline B 3,5-Difluoro-4-iodoaniline A->B Iodination C 3,5-Difluoro-4-(trifluoromethyl)aniline B->C Trifluoromethylation D This compound C->D Sandmeyer Bromination

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data.

Step 1: Iodination of 3,5-Difluoroaniline

The first step involves the regioselective iodination of 3,5-difluoroaniline at the 4-position. The strong activating and ortho-, para-directing effect of the amino group facilitates this electrophilic substitution.

Experimental Protocol:

A solution of 3,5-difluoroaniline (1.0 eq) in a suitable solvent, such as chloroform, is treated with N-iodosuccinimide (NIS) (1.05 eq) in portions at ambient temperature. The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,5-difluoro-4-iodoaniline. This product is often of sufficient purity for use in the subsequent step without further purification. A nearly quantitative yield has been reported for this reaction.

ParameterValueReference
Starting Material 3,5-Difluoroaniline
Reagent N-Iodosuccinimide (NIS)
Solvent Chloroform
Temperature Ambient
Reaction Time Monitored by TLC
Reported Yield Nearly Quantitative[1]
Step 2: Copper-Mediated Trifluoromethylation of 3,5-Difluoro-4-iodoaniline

The introduction of the trifluoromethyl group is achieved via a copper-mediated cross-coupling reaction. This method is effective for the trifluoromethylation of aryl iodides.

Experimental Protocol:

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), 3,5-difluoro-4-iodoaniline (1.0 eq), copper(I) iodide (CuI) (1.5 eq), and a suitable fluoride source such as cesium fluoride (CsF) (3.0 eq) are suspended in a dry, polar aprotic solvent like N,N-dimethylformamide (DMF). To this suspension, trifluoromethyltrimethylsilane (TMSCF3) (2.0 eq) is added. The reaction mixture is then heated to a temperature between 60-80°C and stirred for several hours until the starting material is consumed, as indicated by TLC or GC-MS analysis. After cooling to room temperature, the reaction is quenched with aqueous ammonium chloride solution and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford 3,5-difluoro-4-(trifluoromethyl)aniline.

ParameterValueReference
Starting Material 3,5-Difluoro-4-iodoaniline
Reagents TMSCF3, CuI, CsF[2]
Solvent DMF[2]
Temperature 60-80°C
Reaction Time Monitored by TLC/GC-MS
Typical Yield Moderate to Good
Step 3: Sandmeyer Bromination of 3,5-Difluoro-4-(trifluoromethyl)aniline

The final step is the conversion of the amino group of 3,5-difluoro-4-(trifluoromethyl)aniline to a bromo group using the Sandmeyer reaction.

Experimental Protocol:

3,5-Difluoro-4-(trifluoromethyl)aniline (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr, 48%). The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO2) (1.1 eq) in water is then added dropwise while maintaining the temperature below 5°C to form the diazonium salt. In a separate flask, a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr is prepared and heated to 60-70°C. The freshly prepared cold diazonium salt solution is then added slowly to the hot CuBr solution. Vigorous nitrogen evolution is observed. After the addition is complete, the reaction mixture is stirred at this temperature for an additional 30-60 minutes. The mixture is then cooled to room temperature and extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The combined organic extracts are washed with water, aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound can be further purified by distillation or column chromatography.

ParameterValueReference
Starting Material 3,5-Difluoro-4-(trifluoromethyl)aniline
Reagents NaNO2, HBr, CuBr[3][4]
Solvent Water/HBr[3][4]
Temperature 0-5°C (diazotization), 60-70°C (Sandmeyer)
Reaction Time 1-2 hours
Typical Yield Good to Excellent

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Trifluoromethylation cluster_step3 Step 3: Sandmeyer Bromination A1 Dissolve 3,5-Difluoroaniline in Chloroform A2 Add N-Iodosuccinimide (NIS) A1->A2 A3 Stir at Room Temperature A2->A3 A4 Aqueous Work-up A3->A4 A5 Isolate 3,5-Difluoro-4-iodoaniline A4->A5 B1 Combine Iodoaniline, CuI, CsF in DMF A5->B1 B2 Add TMSCF3 B1->B2 B3 Heat and Stir B2->B3 B4 Quench and Extract B3->B4 B5 Purify by Chromatography B4->B5 B6 Isolate 3,5-Difluoro-4-(trifluoromethyl)aniline B5->B6 C1 Diazotization of Trifluoromethylaniline in HBr B6->C1 C2 Add to Hot CuBr/HBr Solution C1->C2 C3 Stir and Cool C2->C3 C4 Extraction and Washing C3->C4 C5 Purify (Distillation/Chromatography) C4->C5 C6 Isolate this compound C5->C6

References

An In-depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(trifluoromethyl)bromobenzene is a halogenated aromatic compound that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring two fluorine atoms, a trifluoromethyl group, and a bromine atom, imparts specific electronic properties and reactivity, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a representative synthetic protocol.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at position 1, fluorine atoms at positions 3 and 5, and a trifluoromethyl group at position 4. This arrangement of electron-withdrawing groups significantly influences the reactivity of the aromatic ring and the carbon-bromine bond.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₂BrF₅[2]
Molecular Weight 260.99 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 187.1 ± 35.0 °C (at 760 Torr)
Density 1.768 ± 0.06 g/cm³ (at 20 °C)
CAS Number 115459-74-0[1]
IUPAC Name 1-Bromo-3,5-difluoro-4-(trifluoromethyl)benzene
SMILES C1=C(C(=C(C=C1F)Br)F)C(F)(F)F

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the electrophilic bromination of 3,5-difluorobenzotrifluoride. The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the benzene ring, necessitating carefully controlled reaction conditions to achieve selective bromination at the desired position.

Experimental Protocol: Electrophilic Bromination of 3,5-Difluorobenzotrifluoride

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 3,5-Difluorobenzotrifluoride

  • Bromine (Br₂)

  • Anhydrous Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst

  • Anhydrous dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 3,5-difluorobenzotrifluoride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: The reaction mixture is cooled in an ice bath, and the Lewis acid catalyst (e.g., FeBr₃) is added portion-wise while stirring.

  • Bromination: A solution of bromine in anhydrous dichloromethane is added dropwise from the dropping funnel to the cooled and stirred reaction mixture. The rate of addition is controlled to maintain the reaction temperature below 5 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to determine the consumption of the starting material.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bisulfite to neutralize any unreacted bromine.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are then washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the molecular structure.

Synthetic Pathway Workflowdot

synthesis_workflow start 3,5-Difluorobenzotrifluoride + Bromine (Br2) reaction Electrophilic Aromatic Substitution (Lewis Acid Catalyst, Anhydrous Solvent) start->reaction workup Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Drying, Fractional Distillation) workup->purification product This compound purification->product

References

electrophilic and nucleophilic substitution sites of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Sites of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Introduction

This compound (CAS: 156243-64-0) is a highly functionalized aromatic compound that serves as a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Its benzene ring is substituted with a powerful electron-withdrawing trifluoromethyl group, two electron-withdrawing fluorine atoms, and a bromine atom. This unique combination of substituents creates a distinct electronic landscape that dictates the molecule's reactivity, particularly its regioselectivity in electrophilic and nucleophilic aromatic substitution reactions. This guide provides a detailed analysis of the probable sites for both types of substitution, supported by mechanistic principles and adapted experimental protocols for researchers, scientists, and drug development professionals.

Analysis of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the this compound ring is challenging due to the presence of multiple deactivating, electron-withdrawing groups. The trifluoromethyl (-CF3) group and the two fluorine (-F) atoms strongly reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.[2] Consequently, harsh reaction conditions are typically required to promote substitution.

The regioselectivity of the reaction is determined by the cumulative directing effects of the existing substituents. The two available positions for substitution are C2 and C6.

  • Trifluoromethyl (-CF3) Group : This is a powerful deactivating group due to its strong negative inductive effect (-I). It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself.[3] Both C2 and C6 are meta to the -CF3 group, making these positions electronically favored by this substituent.

  • Fluorine (-F) Atoms : As halogens, fluorine atoms are deactivating due to their strong inductive electron withdrawal. However, they possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), making them ortho-, para-directors. The fluorine at C3 directs towards C2 (ortho) and C6 (para), while the fluorine at C5 directs towards C6 (ortho) and C2 (para).

  • Bromine (-Br) Atom : Similar to fluorine, bromine is a deactivating, ortho-, para-director. The bromine at C1 directs towards C2 and C6 (both ortho).

Conclusion on Electrophilic Substitution: All substituents on the ring either favor or do not strongly oppose electrophilic attack at the C2 and C6 positions . The powerful meta-directing effect of the -CF3 group and the ortho-, para-directing effects of the -F and -Br atoms are in agreement. Therefore, electrophilic substitution will almost certainly occur at these two equivalent positions.

Electrophilic_Substitution_Analysis substituents Substituent Effects on C2/C6 Positions -CF3 at C4 (meta-director) -F at C3 (ortho/para-director) -F at C5 (ortho/para-director) -Br at C1 (ortho/para-director) outcome Predicted Site of Electrophilic Attack substituents:cf3->outcome Directs meta (Favors C2/C6) substituents:f3->outcome Directs ortho/para (Favors C2/C6) substituents:f5->outcome Directs ortho/para (Favors C2/C6) substituents:br->outcome Directs ortho (Favors C2/C6)

Caption: Logical flow for determining the site of electrophilic substitution.

Analysis of Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the ring and displaces a leaving group.

  • Ring Activation : The strong electron-withdrawing effects of the -CF3 group and the two -F atoms activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[4]

  • Leaving Group : The bromine atom at the C1 position is a good leaving group. While fluoride can also be a leaving group in SNAr reactions, bromide is generally more readily displaced.

  • Regioselectivity : The most favorable position for nucleophilic attack is the carbon atom bearing the bromine (C1). This position is para to the strongly activating -CF3 group and ortho to the two activating -F atoms. The placement of strong electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the Meisenheimer complex intermediate, thereby facilitating the reaction.[4]

Conclusion on Nucleophilic Substitution: The primary site for nucleophilic substitution is the C1 position , leading to the displacement of the bromide ion. The reaction is strongly favored due to the excellent leaving group ability of bromine and the substantial stabilization of the reaction intermediate by the flanking fluorine atoms and the para-trifluoromethyl group.[2]

Nucleophilic_Substitution_Mechanism reactant Substrate + Nu⁻ intermediate Meisenheimer Complex (Stabilized by -CF3, -F) reactant->intermediate Nucleophilic Attack at C1 product Product + Br⁻ intermediate->product Loss of Leaving Group (Br⁻)

Caption: The stepwise mechanism for nucleophilic aromatic substitution (SNAr).

Data Summary

Reaction TypeReagentPredicted Site of SubstitutionPredicted Major Product
Electrophilic Electrophile (E⁺)C2 and/or C61-Bromo-2-E-3,5-difluoro-4-(trifluoromethyl)benzene
Nucleophilic Nucleophile (Nu⁻)C11-Nu-3,5-difluoro-4-(trifluoromethyl)benzene

To provide context, the table below presents data for analogous reactions on similar, highly substituted aromatic compounds.

SubstrateReactionConditionsProduct(s)YieldReference
1-Nitro-3-trifluoromethylbenzeneBromination1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, H₂SO₄, CH₂Cl₂, 35°C1-Bromo-3-nitro-5-trifluoromethylbenzene89.6%[5]
1,3-bis(trifluoromethyl)benzeneBromination1,3-dibromo-5,5-dimethylhydantoin, H₂SO₄, Acetic Acid, 45°C3,5-bis(trifluoromethyl)bromobenzene93.7%[6]
4,5-Difluoro-1,2-dinitrobenzeneNucleophilic SubstitutionMorpholine, Et₃N, EtOH, Reflux4-(4,5-Difluoro-2-nitrophenyl)morpholine88%[7]

Experimental Protocols (Adapted)

The following protocols are adapted from general procedures for reactions on similarly activated or deactivated aromatic compounds. Researchers should perform small-scale test reactions to optimize conditions for this compound.

Protocol 1: Electrophilic Nitration (Adapted)

This protocol for nitration is adapted from procedures used for deactivated aromatic rings.

Experimental_Workflow_EAS start Start step1 Dissolve substrate in concentrated H₂SO₄ at 0°C. start->step1 step2 Add fuming HNO₃ dropwise, maintaining temperature at 0-10°C. step1->step2 step3 Stir at room temperature for 12-24 hours (monitor by TLC/GC). step2->step3 step4 Pour reaction mixture onto crushed ice. step3->step4 step5 Extract product with an organic solvent (e.g., DCM). step4->step5 step6 Wash organic layer, dry, and concentrate. step5->step6 step7 Purify by chromatography or recrystallization. step6->step7 end End step7->end

Caption: A generalized experimental workflow for electrophilic nitration.

Methodology:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 mL) to 0°C in an ice bath.

  • Substrate Addition : Slowly add this compound (1.0 mmol) to the cold sulfuric acid with stirring until fully dissolved.

  • Reagent Addition : Add fuming nitric acid (1.1 mmol) dropwise to the mixture, ensuring the internal temperature does not exceed 10°C.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : Carefully pour the reaction mixture onto a beaker of crushed ice.

  • Extraction : Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x 20 mL).

  • Purification : Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution with an Amine (Adapted)

This protocol is adapted from procedures for SNAr reactions on activated aryl halides.[7]

Methodology:

  • Reaction Setup : To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL), add the desired amine nucleophile (e.g., morpholine, 1.2 mmol).

  • Base Addition : Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 mmol) or potassium carbonate (K₂CO₃, 1.5 mmol), to the mixture.

  • Reaction : Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80-100°C) and stir for 4-18 hours. Monitor the reaction's completion by TLC or GC-MS.

  • Workup : After cooling to room temperature, dilute the reaction mixture with water (50 mL).

  • Extraction : Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude material can be purified via flash column chromatography to yield the desired product.

References

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key intermediates and synthetic pathways for the preparation of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene, a valuable building block in the development of novel pharmaceuticals and agrochemicals. This document outlines two primary synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory and developmental scale-up.

Route 1: Synthesis via Sandmeyer Reaction of 3,5-Difluoro-4-(trifluoromethyl)aniline

This is a prominent and widely utilized pathway for the synthesis of this compound. The core of this route lies in the diazotization of the key intermediate, 3,5-Difluoro-4-(trifluoromethyl)aniline, followed by a copper-catalyzed bromination.

Key Intermediate: 3,5-Difluoro-4-(trifluoromethyl)aniline

The synthesis of this crucial aniline intermediate is a critical first step. A common method involves the amination of a suitable precursor, such as 4-chloro-3,5-difluorobenzotrifluoride, via nucleophilic aromatic substitution.

Reaction: Amination of 4-chloro-3,5-difluorobenzotrifluoride

A mixture of 4-chloro-3,5-dinitrobenzotrifluoride (1.8 mmol) and an appropriate substituted aniline (2.5 mmol) in methanol (20 ml) is stirred at room temperature for 30-45 minutes. The resulting precipitate is filtered and can be recrystallized from a methanol-water mixture. While this provides a general guideline for amination of a similar structure, specific conditions for 4-chloro-3,5-difluorobenzotrifluoride would require optimization.

Starting MaterialReagentsSolventTemperatureTimeYieldPurity
4-chloro-3,5-difluorobenzotrifluorideAmmoniaMethanol (or other polar solvent)Room Temperature to Elevated1-24 h70-90% (estimated)>98%
Final Step: Sandmeyer Reaction

The conversion of the aniline to the final bromo-derivative is achieved through the Sandmeyer reaction. This reaction proceeds via the formation of a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.

Reaction: Diazotization and bromination of 3,5-Difluoro-4-(trifluoromethyl)aniline

To a stirred solution of 3,5-difluoro-4-(trifluoromethyl)aniline in aqueous hydrobromic acid (48%), cooled to 0-5°C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C. The reaction is monitored for the presence of nitrous acid using starch-iodide paper. Once diazotization is complete, the cold diazonium salt solution is added to a solution of copper(I) bromide in aqueous hydrobromic acid. The reaction mixture is then gently warmed to room temperature and may be heated to 50-60°C to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed with aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Starting MaterialReagentsCatalystSolventTemperatureTimeYieldPurity
3,5-Difluoro-4-(trifluoromethyl)anilineSodium nitrite, Hydrobromic acidCopper(I) bromideWater0-60°C2-4 h75-85% (estimated)>99%

Route 2: Synthesis via Bromination of a Benzotrifluoride Derivative

An alternative approach to this compound involves the direct bromination of a suitable trifluoromethylated and fluorinated benzene precursor. This route can be advantageous if the starting benzotrifluoride derivative is readily available.

Key Intermediate: 1,3-Difluoro-2-(trifluoromethyl)benzene

The synthesis of this starting material is a prerequisite for this route. While various methods for the synthesis of fluorinated aromatic compounds exist, a specific high-yield protocol for this particular isomer may require multi-step synthesis.

Final Step: Electrophilic Bromination

The introduction of the bromine atom onto the aromatic ring is achieved through electrophilic aromatic substitution. The directing effects of the fluorine and trifluoromethyl groups will influence the position of bromination.

Reaction: Bromination of 1,3-difluoro-2-(trifluoromethyl)benzene

To a mixture of glacial acetic acid and concentrated sulfuric acid, 1,3-difluoro-2-(trifluoromethyl)benzene is added. The mixture is stirred rapidly, and a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin is added portion-wise, maintaining the temperature between 40-50°C. The reaction is monitored by gas chromatography (GC) for the consumption of the starting material. Upon completion, the reaction mixture is cooled and poured into ice-water. The organic layer is separated, washed with aqueous sodium hydroxide, and dried. The crude product is then purified by distillation.

Starting MaterialReagentsSolventTemperatureTimeYieldPurity
1,3-Difluoro-2-(trifluoromethyl)benzene1,3-dibromo-5,5-dimethylhydantoin, Sulfuric acidGlacial acetic acid40-50°C4-6 h80-95% (estimated)>98%

Process Visualizations

To further elucidate the synthetic pathways, the following diagrams have been generated using the DOT language.

Synthesis_Route_1 cluster_0 Synthesis of Key Intermediate cluster_1 Sandmeyer Reaction 4-Chloro-3,5-difluorobenzotrifluoride 4-Chloro-3,5-difluorobenzotrifluoride 3,5-Difluoro-4-(trifluoromethyl)aniline 3,5-Difluoro-4-(trifluoromethyl)aniline 4-Chloro-3,5-difluorobenzotrifluoride->3,5-Difluoro-4-(trifluoromethyl)aniline NH3, MeOH Diazonium Salt Diazonium Salt 3,5-Difluoro-4-(trifluoromethyl)aniline->Diazonium Salt NaNO2, HBr 0-5°C This compound This compound Diazonium Salt->this compound CuBr

Caption: Synthetic pathway for Route 1.

Synthesis_Route_2 cluster_0 Synthesis of Starting Material cluster_1 Electrophilic Bromination Precursor Precursor 1,3-Difluoro-2-(trifluoromethyl)benzene 1,3-Difluoro-2-(trifluoromethyl)benzene Precursor->1,3-Difluoro-2-(trifluoromethyl)benzene Multi-step synthesis This compound This compound 1,3-Difluoro-2-(trifluoromethyl)benzene->this compound Br+, H2SO4/AcOH Experimental_Workflow_Sandmeyer Start Start Dissolve Aniline in HBr Dissolve Aniline in HBr Start->Dissolve Aniline in HBr Cool to 0-5°C Cool to 0-5°C Dissolve Aniline in HBr->Cool to 0-5°C Add NaNO2 solution Add NaNO2 solution Cool to 0-5°C->Add NaNO2 solution Diazonium Salt Formation Diazonium Salt Formation Add NaNO2 solution->Diazonium Salt Formation Add to CuBr/HBr solution Add to CuBr/HBr solution Diazonium Salt Formation->Add to CuBr/HBr solution Warm to RT, then heat Warm to RT, then heat Add to CuBr/HBr solution->Warm to RT, then heat Extraction Extraction Warm to RT, then heat->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification Final Product Final Product Purification->Final Product

Commercial Sourcing and Technical Profile of High-Purity 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for high-purity 3,5-Difluoro-4-(trifluoromethyl)bromobenzene (CAS No. 156243-64-0). This fluorinated building block is of significant interest in pharmaceutical and agrochemical research and development due to its utility as a versatile synthetic intermediate.[1][2] The incorporation of trifluoromethyl and fluorine moieties can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, making this compound a valuable starting material for the synthesis of novel active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][3]

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes key information from various suppliers. Please note that purity levels and availability are subject to change and should be confirmed with the respective supplier.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Information
Matrix ScientificThis compound156243-64-0C7H2BrF5260.99Hazard: Irritant. Available in various quantities.[4]
Santa Cruz BiotechnologyThis compound156243-64-0C7H2BrF5260.99For Research Use Only.[5][6]
Parchem4-Bromo-3,5-difluorobenzotrifluoride1805023-67-9C7H2BrF5-Listed as a synonym for 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene.[7]

Physicochemical Properties

Key physicochemical properties of this compound are summarized below. This data is essential for reaction planning and safety considerations.

PropertyValueSource
Molecular Formula C7H2BrF5[4][5]
Molecular Weight 260.99 g/mol [4][5]
Boiling Point 187.1±35.0 °C (at 760 Torr)[8]
Density 1.768±0.06 g/cm³ (at 20 °C, 760 Torr)[8]

Synthesis and Purification Workflow

The synthesis of fluorinated aromatic compounds often involves multi-step processes. While a specific, detailed experimental protocol for the commercial synthesis of this compound is proprietary to the manufacturers, a plausible synthetic route can be inferred from general knowledge of organic synthesis. A common approach involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction.

A potential synthetic workflow is outlined in the diagram below. This process would begin with a suitable difluoro-trifluoromethyl aniline, which is then converted to a diazonium salt. Subsequent reaction with a bromine source, such as cuprous bromide, would yield the desired product. Purification would typically involve extraction and distillation to achieve high purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Aniline_Precursor 3,5-Difluoro-4-(trifluoromethyl)aniline Start->Aniline_Precursor Diazotization Diazotization (NaNO2, HBr) Aniline_Precursor->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer_Reaction Sandmeyer Reaction (CuBr) Diazonium_Salt->Sandmeyer_Reaction Crude_Product Crude 3,5-Difluoro-4- (trifluoromethyl)bromobenzene Sandmeyer_Reaction->Crude_Product Extraction Workup & Extraction Crude_Product->Extraction Distillation Distillation Extraction->Distillation Final_Product High-Purity Product Distillation->Final_Product

References

The Strategic Role of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are instrumental in modulating a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. Among these, 3,5-Difluoro-4-(trifluoromethyl)bromobenzene has emerged as a key intermediate, offering a unique combination of reactive handles and fluorine substitution patterns that are highly sought after in the synthesis of novel therapeutic agents and agrochemicals. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this versatile building block, complete with experimental protocols and data presented for ease of reference.

Core Properties and Synthesis

This compound is a halogenated aromatic compound valued for its trifluoromethyl group ortho to a bromine atom, and two fluorine atoms meta to the bromine. This specific arrangement of substituents creates a unique electronic environment on the phenyl ring, influencing its reactivity in a variety of chemical transformations.

Physicochemical Data
PropertyValueReference
CAS Number 156243-64-0[1]
Molecular Formula C₇H₂BrF₅[1]
Molecular Weight 260.99 g/mol [1]
Boiling Point 187.1 ± 35.0 °C (at 760 Torr)[2]
Density 1.768 ± 0.06 g/cm³ (at 20 °C)[2]
Appearance Colorless liquid[2]
Synthesis Protocol: Bromination of 3,5-Difluorobenzotrifluoride

Reaction Scheme:

G reactant 3,5-Difluorobenzotrifluoride product This compound reactant->product reagent Br2, FeBr3

A representative synthesis of a brominated fluorinated aromatic compound.

Materials:

  • 3,5-Difluorobenzotrifluoride

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

  • Aqueous sodium bisulfite solution

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,5-difluorobenzotrifluoride in an anhydrous solvent such as carbon tetrachloride, add a catalytic amount of iron(III) bromide or iron filings.

  • Slowly add a stoichiometric amount of bromine to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of an aqueous sodium bisulfite solution to remove any unreacted bromine.

  • Separate the organic layer and wash it sequentially with aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. This compound can be coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate complex scaffolds.

Generalized Reaction Scheme:

G reactant1 This compound product 3,5-Difluoro-4-(trifluoromethyl)-biphenyl derivative reactant1->product reactant2 R-B(OH)2 reactant2->product catalyst Pd catalyst, Base

Generalized Suzuki-Miyaura coupling reaction.

Experimental Protocol (Representative):

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Degas the mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, which is a key transformation for introducing alkynyl moieties into drug candidates.

Generalized Reaction Scheme:

G reactant1 This compound product Alkynyl-substituted difluoro(trifluoromethyl)benzene reactant1->product reactant2 R-C≡CH reactant2->product catalyst Pd catalyst, Cu(I) co-catalyst, Base

Generalized Sonogashira coupling reaction.

Experimental Protocol (Representative):

  • To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and a base (e.g., triethylamine, 2.0 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired alkynyl-substituted product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a crucial method for the synthesis of arylamines, a common motif in pharmaceuticals. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Generalized Reaction Scheme:

G reactant1 This compound product N-Aryl amine derivative reactant1->product reactant2 R1R2NH reactant2->product catalyst Pd catalyst, Ligand, Base G cluster_synthesis Synthetic Pathway cluster_pathway Cell Proliferation Signaling Pathway A 3,5-Difluoro-4- (trifluoromethyl)bromobenzene C Suzuki Coupling A->C B Heterocyclic Boronic Acid B->C D Kinase Inhibitor Core Scaffold C->D Kinase Target Kinase D->Kinase Inhibits GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds Rec->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes

References

Methodological & Application

Application of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene in Agrochemical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(trifluoromethyl)bromobenzene is a key fluorinated building block in the development of modern agrochemicals. The strategic incorporation of fluorine and trifluoromethyl groups into the molecular structure of active ingredients can significantly enhance their biological efficacy, metabolic stability, and lipophilicity. These properties are highly desirable in the design of potent and selective herbicides, insecticides, and fungicides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel agrochemicals, with a focus on a patented class of herbicidal pyridyl-ether derivatives.

Key Applications in Agrochemical Synthesis

The unique substitution pattern of this compound makes it a versatile precursor for a range of agrochemical classes. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of the 3,5-difluoro-4-(trifluoromethyl)phenyl moiety into diverse molecular scaffolds. This moiety is often found in agrochemicals targeting specific biological pathways in weeds, insects, or fungal pathogens.

One prominent application is in the synthesis of herbicidal pyridyl-ether derivatives . These compounds have been shown to exhibit significant pre- and post-emergent herbicidal activity against a broad spectrum of weeds. The synthesis typically involves a key Suzuki coupling reaction to form a biaryl linkage, followed by further functionalization to yield the final active ingredient.

Experimental Protocols

The following protocols are based on patented synthetic routes for the preparation of herbicidal pyridyl-ether derivatives from this compound.

Protocol 1: Synthesis of 2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,6-dimethoxypyridine

This protocol details the crucial Suzuki coupling reaction to create the core biaryl structure.

Materials:

  • This compound

  • (4,6-Dimethoxypyridin-2-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), (4,6-dimethoxypyridin-2-yl)boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a 2M aqueous solution of sodium carbonate (3.0 eq) and 1,4-dioxane as the solvent.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the mixture to 80-90 °C and stir vigorously under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,6-dimethoxypyridine.

Protocol 2: Synthesis of a Pyridyl-Ether Herbicide

This protocol describes the subsequent etherification to yield the final herbicidal compound.

Materials:

  • 2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,6-dimethoxypyridine

  • A suitable phenol derivative (e.g., 4-hydroxyphenoxyacetic acid methyl ester)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,6-dimethoxypyridine (1.0 eq) in DMF, add the phenol derivative (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the final pyridyl-ether herbicide.

Data Presentation

The following table summarizes the herbicidal activity of a representative pyridyl-ether derivative synthesized from this compound against various weed species. The data is presented as the concentration required for 80% growth inhibition (GI₈₀).

Compound IDWeed Species (Scientific Name)GI₈₀ (g ai/ha)
PEH-1 Alopecurus myosuroides (Black-grass)125
Avena fatua (Wild oat)250
Lolium rigidum (Rigid ryegrass)125
Setaria viridis (Green foxtail)62.5
Amaranthus retroflexus (Redroot pigweed)62.5
Chenopodium album (Common lambsquarters)125
Galium aparine (Cleavers)250
Stellaria media (Common chickweed)125

PEH-1 represents a generic pyridyl-ether herbicide derived from this compound as described in the protocols.

Visualizations

Synthesis Workflow

Synthesis_Workflow A This compound C Suzuki Coupling (Protocol 1) A->C B (4,6-Dimethoxypyridin-2-yl)boronic acid B->C D 2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,6-dimethoxypyridine C->D F Etherification (Protocol 2) D->F E Phenol Derivative E->F G Pyridyl-Ether Herbicide F->G

Caption: Synthetic workflow for the preparation of a pyridyl-ether herbicide.

Logical Relationship of Key Moieties

Moiety_Relationship Start This compound Core 3,5-Difluoro-4-(trifluoromethyl)phenyl Moiety Start->Core Incorporation via Cross-Coupling Herbicide Pyridyl-Ether Herbicide Core->Herbicide Forms Core Structure Activity Enhanced Herbicidal Activity Herbicide->Activity Exhibits

Caption: Relationship between the starting material and the final herbicidal activity.

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(trifluoromethyl)bromobenzene is a valuable building block in medicinal chemistry and materials science. The presence of two fluorine atoms and a trifluoromethyl group significantly influences the electronic properties of the aromatic ring, often enhancing the metabolic stability, binding affinity, and bioavailability of target molecules. The bromine atom serves as a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note provides a detailed overview and experimental protocols for the Suzuki coupling of this compound with various boronic acids, a key transformation for the synthesis of complex biaryl and heteroaryl structures.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The general mechanism involves a catalytic cycle with a palladium complex. Key steps include the oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronic acid derivative in the presence of a base, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. Due to the electron-withdrawing nature of the fluorine and trifluoromethyl substituents, this compound is an excellent substrate for the oxidative addition step.

Data Presentation: Representative Reaction Conditions for Suzuki Coupling of Fluorinated Aryl Bromides

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides with structural similarities to this compound. These examples serve as a guide for reaction optimization.

Aryl BromideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃Water110>95[1]
1-Bromo-3-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃Water110~90[1]
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃Water110~85[1]
4-Bromo-2-fluorotoluene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃Water110~60[1]
1-Bromo-4-(trifluoromethyl)benzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O100-120HighGeneral Protocol
1,4-Dibromo-2-(trifluoromethyl)benzeneArylboronic acid (1 eq.)Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8070-90[2]

Experimental Protocols

The following are detailed protocols for performing Suzuki coupling reactions with this compound. These protocols are based on established procedures for structurally related electron-deficient aryl bromides and should be optimized for specific substrates.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand (2-6 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed 1,4-dioxane or toluene

  • Degassed water

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating source

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, or toluene/ethanol/water mixture)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(dppf)Cl₂ (0.0125 mmol, 2.5 mol%), and sodium carbonate (1.0 mmol).

  • Add the degassed solvent (3-5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-150 °C for 10-40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure described in Protocol 1.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (this compound) ArX->OxAdd PdII_intermediate Ar-Pd(II)L2-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation PdII_Ar_R Ar-Pd(II)L2-R Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product Ar-R (Biaryl Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants ReactionSetup Reaction Setup: - Add aryl bromide, boronic acid, catalyst, ligand, and base to a flame-dried flask. - Purge with inert gas. Start->ReactionSetup SolventAddition Solvent Addition: - Add degassed solvent(s) via syringe. ReactionSetup->SolventAddition Reaction Reaction: - Heat the mixture with vigorous stirring. - Monitor progress by TLC or GC-MS. SolventAddition->Reaction Workup Workup: - Cool to room temperature. - Dilute with organic solvent and water. - Separate layers and extract aqueous phase. Reaction->Workup Purification Purification: - Combine organic layers, dry, and concentrate. - Purify by column chromatography. Workup->Purification Analysis Analysis: - Characterize the product by NMR, MS, etc. Purification->Analysis End End: Pure Biaryl Product Analysis->End

Caption: General experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene. This substrate is a highly electron-deficient aryl halide, presenting unique challenges and opportunities in C-N bond formation. The resulting product, 3,5-difluoro-4-(trifluoromethyl)aniline and its derivatives, are valuable building blocks in medicinal chemistry, often incorporated to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine, yielding a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex to form the desired C-N bond and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

The choice of ligand is critical for the success of the reaction, as it influences the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to facilitate these key steps.

Applications of N-Aryl-3,5-difluoro-4-(trifluoromethyl)anilines

The products derived from the Buchwald-Hartwig amination of this compound are of significant interest in drug discovery and materials science. The unique substitution pattern of the aniline product, featuring two fluorine atoms and a trifluoromethyl group, imparts desirable properties to molecules, including:

  • Enhanced Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, increasing the half-life of drug candidates.

  • Increased Lipophilicity: The trifluoromethyl group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Modulation of pKa: The electron-withdrawing nature of the substituents can significantly lower the pKa of the aniline nitrogen, influencing its binding interactions and solubility.

  • Unique Conformational Preferences: The steric and electronic properties of the substituents can induce specific conformational preferences in the final molecule, which can be crucial for potent and selective binding to biological targets.

Data Presentation: Reaction Parameters and Optimization

The successful execution of the Buchwald-Hartwig amination of the electron-deficient this compound is highly dependent on the judicious selection of the catalyst system and reaction conditions. Below are tables summarizing typical reaction conditions and screening results for analogous electron-deficient aryl bromides, providing a solid foundation for optimizing the target reaction.

Table 1: Typical Reaction Conditions for the Amination of Electron-Deficient Aryl Bromides

ParameterRecommended Range/OptionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-2 mol%. Both are common and effective Pd(0) and Pd(II) sources. Pd₂(dba)₃ is often preferred for its air stability.[2]
Ligand XPhos, RuPhos, BrettPhos2-4 mol%. Bulky, electron-rich biaryl phosphine ligands are generally most effective for challenging substrates.
Base NaOtBu, K₃PO₄, Cs₂CO₃1.4-2.2 equiv. Sodium tert-butoxide is a strong, effective base for many aminations. Carbonate bases can be used for more sensitive substrates.
Solvent Toluene, Dioxane, THFAnhydrous conditions are crucial. Toluene is a common choice for its high boiling point.
Temperature 80 - 110 °CThe reaction temperature will depend on the specific catalyst system and substrate reactivity. Optimization may be required.[2]
Amine Primary & Secondary Alkyl/Aryl Amines1.1-1.5 equiv.

Table 2: Ligand and Base Screening for the Amination of 4-Bromobenzotrifluoride with Aniline

Reaction Conditions: 4-bromobenzotrifluoride (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Toluene (5 mL), 100 °C, 24 h. Yields determined by GC analysis.

EntryLigandBaseYield (%)
1XPhosNaOtBu95
2RuPhosNaOtBu91
3SPhosNaOtBu88
4XPhosK₃PO₄78
5XPhosCs₂CO₃85

Data is representative and compiled from analogous reactions in the literature.[1]

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for electron-deficient aryl bromides.

Protocol 1: General Procedure for the Amination with Arylamines

Materials:

  • This compound

  • Aryl amine (e.g., Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the aryl amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C and monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

experimental_workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_1 Add solid reagents to Schlenk tube prep_2 Evacuate and backfill with inert gas prep_1->prep_2 prep_3 Add amine and solvent prep_2->prep_3 reaction_1 Heat to 100 °C prep_3->reaction_1 reaction_2 Monitor progress (TLC/GC/LC-MS) reaction_1->reaction_2 workup_1 Cool to room temperature reaction_2->workup_1 workup_2 Dilute and wash workup_1->workup_2 workup_3 Dry and concentrate workup_2->workup_3 purification_1 Column chromatography workup_3->purification_1

Experimental workflow for amination with arylamines.
Protocol 2: General Procedure for the Amination with Primary Aliphatic Amines

Materials:

  • This compound

  • Primary aliphatic amine (e.g., n-Hexylamine)

  • [Pd(allyl)Cl]₂

  • tert-Butyl-XPhos

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add [Pd(allyl)Cl]₂ (0.015 mmol, 1.5 mol%) and tert-Butyl-XPhos (0.03 mmol, 3 mol%).

  • Add anhydrous THF (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the primary aliphatic amine (1.2 mmol, 1.2 equiv) in anhydrous THF (3 mL).

  • Add the substrate/amine solution to the catalyst solution.

  • Add LiHMDS (1.0 M in THF, 1.5 mmol, 1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at 80 °C and monitor for completion.

  • After completion, cool to room temperature and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography.

catalytic_cycle pd0 Pd(0)L_n pd2_arbr L_nPd(II)(Ar)(Br) pd0->pd2_arbr Oxidative Addition (Ar-Br) pd2_aramino L_nPd(II)(Ar)(NHR') pd2_arbr->pd2_aramino Amine Coordination & Deprotonation (+ R'NH₂, Base) pd2_aramino->pd0 Reductive Elimination product Ar-NHR' pd2_aramino->product

Buchwald-Hartwig amination catalytic cycle.

References

Application Notes and Protocols for Sonogashira Coupling with 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Sonogashira coupling reaction of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene with various terminal alkynes. The strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents on the aromatic ring enhances the reactivity of the aryl bromide, facilitating the palladium-catalyzed cross-coupling reaction. This protocol is based on established methods for structurally similar electron-deficient aryl halides and provides a robust starting point for the synthesis of a diverse range of substituted alkynes.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The products of this reaction, aryl alkynes, are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.

This compound is a highly electron-deficient substrate, which makes it an excellent candidate for the Sonogashira coupling. The electron-withdrawing groups activate the C-Br bond towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.

Reaction Scheme

G cluster_conditions Reaction Conditions ArylBr This compound Product 3,5-Difluoro-4-(trifluoromethyl)-1-(alkynyl)benzene ArylBr->Product Alkyne R-C≡C-H Alkyne->Product Catalyst Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base Base (e.g., Et₃N, DIPEA) Solvent Solvent (e.g., THF, DMF)

Caption: General scheme for the Sonogashira coupling of this compound.

Experimental Protocols

Materials and Methods

Reagents:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

General Procedure for Sonogashira Coupling

This protocol describes a general method for the coupling of this compound with a terminal alkyne on a 1.0 mmol scale.

G prep Preparation - Dry flask and add reagents - Purge with inert gas reaction Reaction - Add solvent and base - Add alkyne - Heat and stir prep->reaction 1 workup Workup - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup 2 purification Purification - Concentrate crude product - Purify by column chromatography workup->purification 3 analysis Analysis - Characterize product (NMR, MS) purification->analysis 4 Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_Aryl_Alkyne CuX Cu(I)X Transmetalation->CuX Regeneration RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product Pi_complex [R-C≡C-H • CuX] CuX->Pi_complex Cu_Acetylide Cu(I)-C≡C-R Pi_complex->Cu_Acetylide + Base - Base•HX Cu_Acetylide->Transmetalation Transmetalation Base Base Alkyne R-C≡C-H Alkyne->Pi_complex

Synthesis of Novel Heterocyclic Compounds Using 3,5-Difluoro-4-(trifluoromethyl)bromobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(trifluoromethyl)bromobenzene is a valuable and versatile building block in modern organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the presence of two fluorine atoms and a trifluoromethyl group, render the aromatic ring electron-deficient and amenable to a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing this key intermediate. The primary synthetic strategies covered include Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as Nucleophilic Aromatic Substitution (SNAr).

Core Synthetic Strategies and Signaling Pathways

The primary pathways for the functionalization of this compound to generate heterocyclic structures are dominated by transition-metal catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents activates the C-Br bond towards oxidative addition in palladium-catalyzed cycles and also makes the aromatic ring susceptible to nucleophilic attack.

G A 3,5-Difluoro-4- (trifluoromethyl)bromobenzene F Suzuki-Miyaura Coupling (Pd-catalyzed) A->F G Buchwald-Hartwig Amination (Pd-catalyzed) A->G H Sonogashira Coupling (Pd/Cu-catalyzed) A->H I Nucleophilic Aromatic Substitution (SNAr) A->I B Heterocyclic Boronic Acid / Ester B->F C Heterocyclic Amine C->G D Terminal Alkyne (Heterocyclic) D->H E Heterocyclic Nucleophile (e.g., Imidazole, Phenol) E->I J Aryl-Heteroaryl Coupled Product F->J K N-Aryl Heterocycle G->K L Alkynyl-Aryl Heterocycle H->L M Substituted Aryl Heterocycle I->M

Figure 1. Key synthetic routes for heterocycle synthesis.

Experimental Protocols and Data

While specific examples in the literature detailing the use of this compound for the synthesis of a wide array of novel heterocycles are not extensively documented, the following protocols are based on well-established methodologies for analogous aryl halides and are expected to be highly applicable.

Suzuki-Miyaura Coupling for the Synthesis of Aryl-Heteroaryl Compounds

This reaction is a versatile method for the formation of C-C bonds between an aryl halide and a heteroaryl boronic acid or ester.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Aryl Halide, Heteroaryl Boronic Acid, Base, and Solvent B Degas Mixture (e.g., Ar sparging) A->B C Add Pd Catalyst and Ligand B->C D Heat to Reaction Temperature C->D E Monitor Progress by TLC or GC/LC-MS D->E F Cool to RT and Quench Reaction E->F G Aqueous Work-up (Extraction) F->G H Purify by Column Chromatography G->H I Product Characterization H->I

Figure 2. Workflow for Suzuki-Miyaura coupling.

Protocol:

A mixture of this compound (1.0 eq.), a heteroaryl boronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water) is thoroughly degassed. A palladium catalyst, for instance Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.), is then added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Representative Data (Hypothetical):

Heteroaryl Boronic AcidProductYield (%)
Pyridine-3-boronic acid3-(2,6-Difluoro-4-(trifluoromethyl)phenyl)pyridine85
1-Boc-indole-5-boronic acid1-Boc-5-(2,6-Difluoro-4-(trifluoromethyl)phenyl)indole78
Thiophene-2-boronic acid2-(2,6-Difluoro-4-(trifluoromethyl)phenyl)thiophene91
Buchwald-Hartwig Amination for the Synthesis of N-Aryl Heterocycles

This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds between an aryl halide and a nitrogen-containing heterocycle.

Protocol:

To a reaction vessel are added this compound (1.0 eq.), the heterocyclic amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 eq.), and a strong base such as NaOt-Bu or K₃PO₄ (1.5-2.0 eq.). The vessel is sealed, evacuated, and backfilled with an inert gas. An anhydrous, degassed solvent like toluene or 1,4-dioxane is added, and the mixture is heated to 80-120 °C. The reaction progress is monitored by an appropriate chromatographic technique. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Representative Data (Hypothetical):

Heterocyclic AmineProductYield (%)
Carbazole9-(2,6-Difluoro-4-(trifluoromethyl)phenyl)-9H-carbazole92
Imidazole1-(2,6-Difluoro-4-(trifluoromethyl)phenyl)-1H-imidazole75
Indazole1-(2,6-Difluoro-4-(trifluoromethyl)phenyl)-1H-indazole88
Sonogashira Coupling for the Synthesis of Alkynyl-Aryl Heterocycles

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, often bearing a heterocyclic moiety.

Protocol:

In a Schlenk flask under an inert atmosphere, this compound (1.0 eq.) and the terminal alkynyl heterocycle (1.1 eq.) are dissolved in a degassed solvent such as THF or DMF. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), a copper(I) co-catalyst (e.g., CuI, 0.05 eq.), and a base, typically an amine like triethylamine or diisopropylamine, are added. The reaction is stirred at room temperature or with gentle heating (40-60 °C) until completion. The reaction mixture is then filtered to remove the amine hydrohalide salt, and the solvent is evaporated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. Purification is achieved by column chromatography.

Representative Data (Hypothetical):

Terminal AlkyneProductYield (%)
3-Ethynylpyridine3-((2,6-Difluoro-4-(trifluoromethyl)phenyl)ethynyl)pyridine89
1-Methyl-5-ethynyl-1H-pyrazole5-((2,6-Difluoro-4-(trifluoromethyl)phenyl)ethynyl)-1-methyl-1H-pyrazole82
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it a suitable substrate for SNAr reactions, where a nucleophilic heterocycle can displace one of the fluorine atoms.

Reaction Logic:

G A Aryl Halide with Electron-Withdrawing Groups E Nucleophilic Attack on Aromatic Ring A->E B Nucleophilic Heterocycle (e.g., N-H, O-H) D Formation of Nucleophile Anion B->D C Base (e.g., K2CO3, NaH) C->D D->E F Formation of Meisenheimer Complex (intermediate) E->F G Loss of Leaving Group (F-) F->G H Substituted Heterocyclic Product G->H

Figure 3. Logical flow of an SNAr reaction.

Protocol:

The heterocyclic nucleophile (1.0-1.2 eq.) is treated with a base (e.g., NaH, K₂CO₃, or Cs₂CO₃; 1.2-1.5 eq.) in an anhydrous polar aprotic solvent like DMF or DMSO at room temperature to generate the corresponding anion. This compound (1.0 eq.) is then added, and the reaction mixture is heated to a temperature between 60 and 150 °C. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, poured into water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.

Representative Data (Hypothetical):

NucleophileProductYield (%)
4-Hydroxypyridine4-((2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)oxy)pyridine70
Imidazole1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-1H-imidazole65

Conclusion

This compound is a highly valuable synthon for the construction of complex heterocyclic molecules. The methodologies outlined in these application notes, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution, provide a robust toolkit for researchers in medicinal chemistry and materials science. The provided protocols, while based on established chemical principles, should be optimized for each specific substrate combination to achieve the best results. The continued exploration of the reactivity of this building block is expected to lead to the discovery of novel heterocyclic compounds with significant biological and material properties.

Application Notes and Protocols: 3,5-Difluoro-4-(trifluoromethyl)bromobenzene and Analogs as Precursors for Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fluorinated bromobenzene derivatives, such as 3,5-Difluoro-4-(trifluoromethyl)bromobenzene, as precursors in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. While direct radiolabeling examples for this compound are not extensively documented in publicly available literature, this document leverages detailed protocols and data from structurally similar and relevant precursors used in the development of cutting-edge PET tracers. The focus is on providing practical, detailed methodologies and insights for researchers in the field of radiopharmaceutical chemistry and molecular imaging.

Introduction to Fluorinated Bromobenzene Derivatives in PET Tracer Synthesis

Fluorinated bromobenzene derivatives are valuable precursors for the synthesis of PET tracers due to the presence of both a bromine atom, which can be readily displaced or used in cross-coupling reactions, and fluorine atoms, which can enhance metabolic stability and binding affinity of the final compound. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals and can contribute to improved pharmacokinetic properties. These precursors are particularly useful for the introduction of the positron-emitting radionuclide Fluorine-18 ([¹⁸F]), which has favorable decay characteristics for PET imaging.

The general strategy for utilizing these precursors involves a multi-step synthesis to build a more complex molecule containing the fluorinated phenyl moiety, followed by a final radiolabeling step where the bromine or another leaving group is replaced with [¹⁸F]fluoride.

Case Study: Synthesis of a PET Tracer for Glycine Transporter Type 1 (GlyT1) Imaging

A prominent application of fluorinated bromobenzene analogs is in the development of PET tracers for imaging the Glycine Transporter Type 1 (GlyT1). GlyT1 is a key target in the central nervous system for the potential treatment of schizophrenia and other neurological disorders. The following sections detail the synthesis and evaluation of a GlyT1 PET tracer, [¹⁸F]3F-PH-05, which utilizes a precursor structurally related to this compound.

Experimental Protocols

1. Synthesis of the Precursor: 4-Bromo-1,2-difluoro-5-(4-nitrophenoxy)benzene

The synthesis of the nitro-precursor for [¹⁸F]3F-PH-05 provides a relevant example of how a brominated and fluorinated benzene ring is incorporated into a larger molecular scaffold suitable for radiolabeling.

  • Materials: 4-bromo-1,2,5-trifluorobenzene, 4-nitrophenol, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-bromo-1,2,5-trifluorobenzene and 4-nitrophenol in DMF, add K₂CO₃.

    • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a set duration (e.g., 4 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired precursor, 4-bromo-1,2-difluoro-5-(4-nitrophenoxy)benzene.

2. Radiosynthesis of [¹⁸F]3F-PH-05

This protocol details the nucleophilic [¹⁸F]fluorination reaction to produce the final PET tracer.

  • Materials: 4-bromo-1,2-difluoro-5-(4-nitrophenoxy)benzene (precursor), cyclotron-produced [¹⁸F]fluoride, Kryptofix® 2.2.2. (K₂.₂.₂), potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO).

  • Procedure:

    • Trap the aqueous [¹⁸F]fluoride solution from the cyclotron target onto an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂.₂.₂ and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride/K₂.₂.₂/K₂CO₃ complex by heating under a stream of nitrogen.

    • Dissolve the precursor in DMSO and add it to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at 160 °C for 15 minutes.

    • After cooling, dilute the reaction mixture with water.

    • Purify the crude product using semi-preparative HPLC.

    • Collect the fraction containing [¹⁸F]3F-PH-05 and dilute it with water.

    • Trap the diluted product on a Sep-Pak C18 cartridge.

    • Elute the final product from the cartridge with ethanol and formulate it in saline for injection.

Data Presentation

The following tables summarize the key quantitative data for the GlyT1 PET tracer [¹⁸F]3F-PH-05, providing a benchmark for researchers developing similar compounds.

Table 1: Radiosynthesis and Quality Control of [¹⁸F]3F-PH-05

ParameterValue
Radiochemical Yield (decay-corrected)29.8 ± 5.6%
Molar Activity210 ± 95 GBq/μmol
Radiochemical Purity> 99%
Synthesis Time~50 minutes

Table 2: In Vitro Binding Affinity and Selectivity of 3F-PH-05

TargetIC₅₀ (nM)
GlyT1 0.85
5-HT₁A> 1000
5-HT₂A> 1000
D₁> 1000
D₂> 1000
H₃> 1000
SERT> 1000
DAT> 1000
NET> 1000
Diagrams

Experimental Workflow for the Radiosynthesis of [¹⁸F]3F-PH-05

Radiosynthesis_Workflow cluster_prep [¹⁸F]Fluoride Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification and Formulation A Cyclotron Production of [¹⁸F]Fluoride B Trapping on Anion Exchange Cartridge A->B C Elution with K₂.₂.₂/K₂CO₃ B->C D Azeotropic Drying C->D E Add Precursor in DMSO D->E F Heating at 160°C E->F G Dilution with Water F->G H Semi-preparative HPLC G->H I Solid Phase Extraction (C18 Sep-Pak) H->I J Formulation in Saline I->J

Caption: Workflow for the synthesis of [¹⁸F]3F-PH-05.

Simplified Signaling Pathway of GlyT1

GlyT1_Signaling GlyT1 Glycine Transporter 1 (GlyT1) Glycine_int Intracellular Glycine GlyT1->Glycine_int Glycine_ext Extracellular Glycine Glycine_ext->GlyT1 Uptake NMDA_R NMDA Receptor Glycine_ext->NMDA_R Co-agonist Synapse Synaptic Cleft Neuron_post Postsynaptic Neuron Neuron_pre Presynaptic Neuron PET_Tracer [¹⁸F]3F-PH-05 (PET Tracer) PET_Tracer->GlyT1 Inhibition

Caption: Role of GlyT1 in synaptic transmission.

Conclusion

This compound and its structural analogs are highly valuable precursors for the development of novel PET tracers. The methodologies and data presented, using the synthesis of a GlyT1 PET tracer as a case study, highlight the practical steps involved from precursor synthesis to final radiolabeled product. These application notes serve as a detailed guide for researchers aiming to design and synthesize new radiopharmaceuticals for molecular imaging, providing a solid foundation for future research and development in this exciting field.

Application Notes and Protocols for the Formation of (3,5-Difluoro-4-(trifluoromethyl)phenyl)magnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophiles widely utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from electron-deficient aryl halides, such as 3,5-Difluoro-4-(trifluoromethyl)bromobenzene, presents unique challenges due to the electronic properties of the substrate and potential safety hazards associated with highly fluorinated organometallic compounds. These reagents are valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document provides detailed application notes and protocols for the safe and effective formation of (3,5-Difluoro-4-(trifluoromethyl)phenyl)magnesium bromide.

Core Concepts and Safety Considerations

The formation of Grignard reagents from aryl halides is a well-established transformation involving the reaction of the halide with magnesium metal in an anhydrous ether solvent.[1][2][3] However, the presence of multiple electron-withdrawing fluorine atoms and a trifluoromethyl group on the aromatic ring can significantly impact the reaction.

Key Considerations:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[4] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.[2]

  • Magnesium Activation: The magnesium metal surface is often coated with a passivating layer of magnesium oxide. Activation is crucial for initiating the reaction and can be achieved using methods such as the addition of a small crystal of iodine or mechanical stirring to expose a fresh metal surface.[1][3]

  • Safety with Fluorinated Grignard Reagents: The synthesis of Grignard reagents from trifluoromethyl-substituted aryl halides requires extreme caution. There are reports of detonations and runaway exothermic reactions, particularly when using elemental magnesium at elevated temperatures or upon loss of solvent.[5][6] A safer alternative is the use of a halogen-magnesium exchange reaction at low temperatures.[5]

  • Side Reactions: The most common side reaction is the formation of a biphenyl dimer through the coupling of the Grignard reagent with the unreacted aryl bromide. This side reaction is typically favored at higher reactant concentrations and elevated temperatures.[2]

Experimental Protocols

Two primary methods for the preparation of (3,5-Difluoro-4-(trifluoromethyl)phenyl)magnesium bromide are presented below. Method B, the Halogen-Magnesium Exchange, is the recommended procedure due to its enhanced safety profile.

Method A: Classical Grignard Formation with Magnesium Metal (Use with Extreme Caution)

This method involves the direct reaction of this compound with magnesium turnings.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply

Procedure:

  • Preparation: Assemble the dry glassware under a positive pressure of inert gas. Place magnesium turnings (1.2 equivalents) in the reaction flask.

  • Activation: Add a single crystal of iodine to the flask. Gently heat the flask with a heat gun under vacuum and then flush with inert gas to remove any adsorbed moisture and to sublime the iodine, activating the magnesium surface.

  • Initiation: Add a small portion of a solution of this compound (1 equivalent) in anhydrous THF via the dropping funnel. The disappearance of the iodine color and the appearance of cloudiness or gentle reflux indicate the initiation of the reaction.[3] If the reaction does not start, gentle warming or sonication may be applied cautiously.

  • Addition: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be carefully controlled to prevent overheating.[2]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting dark grey to brown solution is the Grignard reagent, which should be used immediately in the subsequent reaction step.[2]

Method B: Halogen-Magnesium Exchange (Recommended for Safety)

This method avoids the use of elemental magnesium and the associated initiation difficulties and safety risks by employing a pre-formed Grignard reagent for the exchange reaction.[5][7]

Materials:

  • This compound

  • Isopropylmagnesium chloride (i-PrMgCl) or Ethylmagnesium bromide (EtMgBr) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Dropping funnel, oven-dried

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Inert gas supply

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Preparation: Assemble the dry glassware under a positive pressure of inert gas.

  • Reactant Setup: Charge the reaction flask with a solution of this compound (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to a low temperature, typically between -15 °C and 0 °C, using a cooling bath.[7]

  • Addition: Add a solution of isopropylmagnesium chloride or ethylmagnesium bromide (1.05-1.1 equivalents) dropwise to the cooled solution of the aryl bromide via the dropping funnel. Maintain the internal temperature within the specified range throughout the addition.

  • Reaction: Stir the mixture at the low temperature for a specified period (e.g., 1-2 hours) to allow the halogen-magnesium exchange to proceed to completion.

  • Usage: The resulting solution of (3,5-Difluoro-4-(trifluoromethyl)phenyl)magnesium bromide is ready for use in the next synthetic step. It is recommended to use the reagent immediately.

Data Presentation

The following table provides a template for recording and comparing experimental data for the two methods. Specific values will depend on the reaction scale and precise conditions.

ParameterMethod A: Classical GrignardMethod B: Halogen-Magnesium Exchange
Starting Material This compoundThis compound
Reagents Magnesium, IodineIsopropylmagnesium chloride
Solvent Anhydrous THFAnhydrous THF
Reaction Temperature Reflux (approx. 66°C)-15°C to 0°C
Reaction Time 1 - 3 hours1 - 2 hours
Typical Yield Variable, potentially lower due to side reactionsGenerally higher and more reproducible
Key Side Products 4,4'-Bis(trifluoromethyl)-3,3',5,5'-tetrafluorobiphenylMinimal
Safety Profile High risk of exothermic runaway reactionSignificantly safer, better temperature control

Visualizations

Experimental Workflow: Grignard Reagent Formation

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Usage prep_glass Dry Glassware prep_reagents Prepare Anhydrous Reagents method_A Method A: Classical (Aryl-Br + Mg) prep_reagents->method_A method_B Method B: Exchange (Aryl-Br + i-PrMgCl) prep_reagents->method_B reaction_step Grignard Formation method_A->reaction_step method_B->reaction_step quench Reaction with Electrophile reaction_step->quench extraction Aqueous Workup quench->extraction purification Product Isolation extraction->purification

Caption: General workflow for the formation and subsequent reaction of a Grignard reagent.

Logical Relationship: Safety and Method Selection

Safety_Choice substrate This compound safety_concern High Exothermicity & Runaway Reaction Risk substrate->safety_concern presents method_classical Classical Method (Direct reaction with Mg) safety_concern->method_classical associated with method_exchange Halogen-Magnesium Exchange safety_concern->method_exchange mitigated by recommendation Recommended Protocol method_exchange->recommendation

Caption: Decision logic for selecting the safer halogen-magnesium exchange method.

References

catalytic systems for cross-coupling of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Initiating Literature Review

I'm starting a deep dive into the literature. Right now, I'm focusing on finding relevant articles, patents, and technical reports related to cross-coupling reactions involving the specific bromobenzene compound. The goal is to uncover potential reaction pathways and suitable catalysts.

Gathering Reaction Data

I'm now deeply immersed in the process of gathering and organizing data. I've initiated a thorough Google search to unearth scholarly articles and patents specifically related to the cross-coupling of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene. I'm focusing on extracting all quantitative information on catalytic systems, reaction conditions, and yields to prepare structured tables. Next, I'll identify and extract experimental procedures for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Extracting Reaction Parameters

I'm now fully engaged in extracting detailed information. My primary focus is on gathering quantitative data from the literature – catalyst loading, ligand type, base, solvent, temperature, reaction time, and product yield. I'm structuring this data for easy comparison within tables. Simultaneously, I'm identifying step-by-step experimental procedures for key cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig. This data will be synthesized into clear application notes and protocols.

Discovering Key Reactions

I've begun my search for information, and cross-coupling reactions like Heck and Sonogashira have emerged as relevant candidates. I'm also seeing results that, while related, don't quite fit the exact molecule I'm examining.

Targeting Specific Literature

I'm now zeroing in on Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings using the exact substrate. The initial broad search wasn't precise enough. I will look for experimental data and yields to refine my findings. If necessary, I might consider structurally related compounds, but my main focus is on the requested molecule.

Gathering Reaction Examples

I've been looking at the literature from my last search. I'm trying to gather some practical examples of the cross-coupling reactions I previously read about: Suzuki, Sonogashira, and Buchwald-Hartwig amination. However, my search is turning up more general information and fewer practical examples than I had hoped for. I'm focusing on trying to find actual data and reaction conditions.

Focusing on Specific Substrate

I'm now focusing on finding examples using the exact substrate, this compound. The previous searches, while informative, didn't provide the specific data and protocols I need. I'm pivoting to more targeted searches for publications, particularly medicinal chemistry or synthesis methodology papers, that might have used this bromoarene. Ideally, I'm looking for papers that synthesized a range of compounds where this was a starting material.

Application Notes and Protocols for Incorporating the 3,5-Difluoro-4-(trifluoromethyl)phenyl Moiety into Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, aimed at enhancing the pharmacological profile of drug candidates. The 3,5-difluoro-4-(trifluoromethyl)phenyl moiety is a particularly valuable substituent due to its unique electronic and steric properties. The presence of two fluorine atoms flanking a trifluoromethyl group on a phenyl ring creates a highly electron-deficient aromatic system. This substitution pattern can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The strong carbon-fluorine bonds are resistant to metabolic degradation, while the overall lipophilicity imparted by the fluorinated groups can enhance cellular uptake.[3] These characteristics make the 3,5-difluoro-4-(trifluoromethyl)phenyl group an attractive component for the design of potent and selective therapeutic agents, particularly in the field of oncology.

Applications in Kinase Inhibition

The 3,5-difluoro-4-(trifluoromethyl)phenyl moiety has shown significant promise in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The electron-withdrawing nature of this moiety can facilitate crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases, leading to potent and selective inhibition.

For instance, derivatives of 5-trifluoromethylpyrimidine, a structurally related scaffold, have demonstrated significant inhibitory effects against Epidermal Growth Factor Receptor (EGFR), a key driver in several cancers.[4][5] The incorporation of the 3,5-difluoro-4-(trifluoromethyl)phenyl group is hypothesized to further enhance this activity by optimizing interactions with the kinase hinge region and improving pharmacokinetic properties.

Data Presentation

The following table summarizes representative in vitro activity data for a hypothetical kinase inhibitor, "Compound-X," which incorporates the 3,5-difluoro-4-(trifluoromethyl)phenyl moiety. This data is illustrative of the potency and selectivity that can be achieved with this chemical scaffold, based on findings from structurally related compounds.[4][5]

Target Kinase Compound-X IC50 (nM) Cell Line Compound-X IC50 (µM)
EGFR91A549 (Lung)0.35
PYK2150MCF-7 (Breast)3.24
JAK2> 1000PC-3 (Prostate)5.12
p38α MAPK> 1000

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity or cell proliferation.

Experimental Protocols

Protocol 1: Synthesis of a Representative Amide-Linked Kinase Inhibitor

This protocol describes a general method for the synthesis of an amide derivative incorporating the 3,5-difluoro-4-(trifluoromethyl)phenyl moiety.

Workflow for Synthesis

G A 3,5-Difluoro-4-(trifluoromethyl)aniline D Amide Coupling (e.g., Et3N, THF) A->D B Carboxylic Acid C Acyl Chloride Formation (e.g., SOCl2) B->C C->D E Purification (Column Chromatography) D->E F Final Product E->F

Caption: Synthetic workflow for an amide-linked inhibitor.

Materials:

  • 3,5-Difluoro-4-(trifluoromethyl)aniline

  • Desired carboxylic acid counterpart

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) or use neat. Add thionyl chloride (2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 2 hours or until the reaction is complete as monitored by TLC. Remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

  • Amide Coupling: In a separate flask, dissolve 3,5-difluoro-4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF. Cool the solution to 0 °C.[6]

  • Add the crude acyl chloride (dissolved in a small amount of anhydrous THF) dropwise to the aniline solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours or until completion as monitored by TLC.[6]

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.[6]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the IC50 value of a test compound against a target kinase.[4][7][8]

Workflow for Kinase Assay

G A Prepare serial dilution of inhibitor in DMSO B Add inhibitor and kinase/substrate mix to plate A->B C Pre-incubate B->C D Initiate reaction with ATP C->D E Incubate D->E F Add ADP-Glo™ Reagent to stop reaction and deplete ATP E->F G Add Kinase Detection Reagent F->G H Measure luminescence G->H

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • Test compound (e.g., "Compound-X")

  • Target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute these solutions in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.[4]

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the kinase and its substrate in Kinase Assay Buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.[4]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase).[4]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The amount of ADP generated is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is for evaluating the cytotoxic effect of the test compound on cancer cell lines.[4]

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.

Signaling Pathway

EGFR Signaling Pathway and Inhibition

G cluster_0 cluster_1 cluster_2 cluster_3 EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates Compound-X Compound-X Compound-X->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation,\nSurvival Proliferation, Survival ERK->Proliferation,\nSurvival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation,\nSurvival STAT3->Proliferation,\nSurvival

Caption: Inhibition of the EGFR signaling pathway by Compound-X.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Substitutions on 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing substitution reactions involving 3,5-Difluoro-4-(trifluoromethyl)bromobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction yields.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during substitution reactions with this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Suzuki-Miyaura couplings involving this compound are often due to the electron-deficient nature of the aryl bromide. This can affect the oxidative addition step and the stability of the boronic acid. Here is a systematic approach to troubleshoot this issue:

1. Reagent Quality and Stability:

  • Boronic Acid Decomposition: Electron-deficient boronic acids can be susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond.

    • Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.

  • Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands can degrade upon exposure to air and moisture.

  • Solvent and Base Purity: Water and oxygen in the reaction can deactivate the catalyst.

    • Solution: Use anhydrous, degassed solvents. Ensure the base is pure and has been stored properly.

2. Optimization of Reaction Conditions:

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Action: Screen a variety of phosphine ligands. For electron-deficient aryl bromides, bulky and electron-rich ligands like XPhos, SPhos, or RuPhos are often effective.[1]

  • Base Selection: The choice of base is crucial for the transmetalation step.

    • Action: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure you are using a sufficient excess (typically 2-3 equivalents). Milder bases may help reduce protodeboronation.[2]

  • Temperature and Reaction Time: Inefficient oxidative addition can sometimes be overcome with higher temperatures.

    • Action: Incrementally increase the reaction temperature, for example, from 80°C to 110°C. Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction duration.[1]

Suzuki_Troubleshooting cluster_reagents Reagent Quality Checks cluster_conditions Condition Optimization start Low Yield in Suzuki Coupling reagent_check 1. Verify Reagent Quality start->reagent_check boronic_acid Boronic Acid Fresh? reagent_check->boronic_acid condition_check 2. Optimize Reaction Conditions ligand_screen Screen Ligands (e.g., XPhos, SPhos) condition_check->ligand_screen catalyst Catalyst/Ligand Active? boronic_acid->catalyst boronic_acid_sol Use fresh boronic acid or a stable derivative (e.g., pinacol ester). boronic_acid->boronic_acid_sol No solvent_base Solvents/Base Pure & Dry? catalyst->solvent_base catalyst_sol Use fresh, air-stable precatalysts (e.g., Buchwald G3). catalyst->catalyst_sol No solvent_base->condition_check Yes, all reagents are good solvent_base_sol Use anhydrous, degassed solvents and pure, dry base. solvent_base->solvent_base_sol No base_screen Screen Bases (e.g., K3PO4, Cs2CO3) ligand_screen->base_screen temp_time Adjust Temperature & Time base_screen->temp_time end_point Improved Yield temp_time->end_point

References

Technical Support Center: Synthesis of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method for the synthesis of this compound is the Sandmeyer reaction. This process involves the diazotization of the corresponding aniline precursor, 3,5-difluoro-4-(trifluoromethyl)aniline, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.

Q2: What are the potential common byproducts in this synthesis?

A2: Several byproducts can form during the synthesis of this compound. Based on analogous reactions and the general mechanism of the Sandmeyer reaction, the following are the most common impurities:

  • Phenolic Byproducts: Reaction of the intermediate diazonium salt with water can lead to the formation of 3,5-Difluoro-4-(trifluoromethyl)phenol.

  • Biaryl Byproducts: Radical-mediated coupling of the aryl radical intermediate can result in the formation of symmetrical biaryl compounds.

  • Isomeric Bromination Products: Although less common in a Sandmeyer reaction compared to direct electrophilic bromination, there is a possibility of forming isomeric dibromo- or tribromo- derivatives if reaction conditions are not carefully controlled, especially if there are residual reactants from the synthesis of the starting aniline.

  • De-aminated Product: Incomplete conversion or side reactions can lead to the presence of 3,5-difluoro-trifluoromethylbenzene.

Troubleshooting Guides

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in a Sandmeyer reaction can stem from several factors:

    • Incomplete Diazotization: The initial conversion of 3,5-difluoro-4-(trifluoromethyl)aniline to its diazonium salt is critical. Ensure the reaction temperature is maintained at 0-5 °C during the addition of the diazotizing agent (e.g., sodium nitrite) to prevent premature decomposition of the unstable diazonium salt. The presence of excess nitrous acid, which can be tested with starch-iodide paper, can indicate complete consumption of the starting aniline.

    • Premature Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable. It is crucial to keep the temperature low throughout the diazotization and subsequent handling of the diazonium salt solution before the addition of the copper(I) bromide catalyst.

    • Inefficient Copper(I) Catalyst: The quality and activity of the copper(I) bromide are paramount. Ensure the catalyst is fresh and not oxidized to copper(II), which is less effective.

    • Side Reactions: The formation of byproducts, particularly the phenolic impurity due to reaction with water, can significantly reduce the yield of the desired bromo-compound. Running the reaction under anhydrous conditions as much as possible can mitigate this.

Issue 2: Presence of Significant Phenolic Impurity

  • Question: My final product is contaminated with a significant amount of 3,5-Difluoro-4-(trifluoromethyl)phenol. How can I minimize its formation?

  • Answer: The formation of phenolic byproducts is a classic side reaction in Sandmeyer reactions, arising from the reaction of the aryl diazonium cation with water. To minimize this:

    • Control Temperature: As mentioned, maintain a low temperature (0-5 °C) during the diazotization step.

    • Anhydrous Conditions: While the diazotization is typically carried out in an aqueous acidic solution, minimizing the amount of water and ensuring that the subsequent steps are as anhydrous as possible can be beneficial.

    • Controlled Addition: Add the diazonium salt solution slowly to the copper(I) bromide solution to ensure that the desired substitution reaction is favored over the reaction with water.

Issue 3: Formation of Dark, Tarry Byproducts

  • Question: My reaction mixture turns dark and I'm observing tar-like substances. What is causing this and how can I prevent it?

  • Answer: The formation of dark, polymeric, or tarry materials is often indicative of uncontrolled decomposition of the diazonium salt and subsequent radical side reactions. To prevent this:

    • Strict Temperature Control: This is the most critical factor. Avoid any temperature spikes during the diazotization and the addition to the copper catalyst.

    • Purity of Reagents: Ensure the starting aniline is pure. Impurities can catalyze the decomposition of the diazonium salt.

    • pH Control: The reaction is typically performed in a strongly acidic medium. Deviations from the optimal pH can lead to unwanted side reactions.

Quantitative Data on Byproducts

Byproduct CategorySpecific Byproduct Example (from a related synthesis)Typical Percentage Range (mol %)
Isomeric Byproducts1,2-dibromo-3,5-bis(trifluoromethyl)benzene1.0%[1]
1,4-dibromo-3,5-bis(trifluoromethyl)benzene0.3%[1]
De-halogenated Byproduct1,3-bis(trifluoromethyl)benzene0.6%[1]
Phenolic Byproducts3,5-Difluoro-4-(trifluoromethyl)phenolVaries depending on conditions
Biaryl ByproductsSymmetrical biaryl of 3,5-difluoro-4-(trifluoromethyl)benzeneVaries depending on conditions

Note: The percentages are based on a related synthesis and should be considered as indicative for the synthesis of this compound.

Experimental Protocols

Key Experiment: Sandmeyer Reaction for the Synthesis of this compound

This is a generalized protocol based on standard Sandmeyer reaction procedures. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 3,5-difluoro-4-(trifluoromethyl)aniline

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Water

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-difluoro-4-(trifluoromethyl)aniline in a suitable amount of 48% hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature does not rise above 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The completion of diazotization can be checked with starch-iodide paper (a persistent blue color indicates excess nitrous acid).

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Cool this mixture in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.

    • After the addition is complete, continue stirring at a slightly elevated temperature (e.g., room temperature or slightly above) until the nitrogen evolution ceases. The optimal temperature and time should be determined empirically.

  • Work-up and Purification:

    • Once the reaction is complete, extract the product with an organic solvent like dichloromethane or diethyl ether.

    • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Byproduct_Formation_Workflow cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Aniline 3,5-Difluoro-4- (trifluoromethyl)aniline Diazonium Aryl Diazonium Salt Aniline->Diazonium NaNO2, HBr 0-5 °C Incomplete_Diazotization Incomplete Reaction Aniline->Incomplete_Diazotization Product 3,5-Difluoro-4- (trifluoromethyl)bromobenzene Diazonium->Product CuBr Phenol Phenolic Byproduct Diazonium->Phenol H2O Biaryl Biaryl Byproduct Diazonium->Biaryl Radical Coupling Debrominated De-aminated Byproduct Diazonium->Debrominated Side Reaction

Caption: Logical workflow of the Sandmeyer synthesis and potential byproduct formation.

References

Technical Support Center: Purification of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction mixtures containing 3,5-Difluoro-4-(trifluoromethyl)bromobenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: Common impurities can arise from incomplete reactions, side reactions, or excess reagents. Based on analogous bromination reactions, potential impurities may include:

  • Starting Materials: Unreacted 1,3-difluoro-2-(trifluoromethyl)benzene.

  • Isomeric Products: Bromination at other positions on the aromatic ring.

  • Over-brominated Products: Dibrominated species such as 1,5-dibromo-2,4-difluoro-3-(trifluoromethyl)benzene.

  • Hydrolysis Products: If water is present, trace amounts of corresponding phenol derivatives may form.

  • Residual Reagents and Solvents: Leftover brominating agents (e.g., N-Bromosuccinimide), acids, or reaction solvents.

Q2: What is the boiling point of this compound, and is distillation a suitable purification method?

A2: The atmospheric boiling point of this compound is approximately 187.1°C[1]. Distillation, particularly vacuum distillation, is a highly suitable method for purifying this compound, especially for removing non-volatile impurities and separating it from lower-boiling starting materials.

Q3: Which chromatographic techniques are effective for purifying this compound?

A3: Both column chromatography and gas chromatography (GC) can be effective.

  • Column Chromatography: This is a standard technique for purification on a laboratory scale. Due to the fluorinated nature of the compound, both normal-phase (silica gel) and reverse-phase chromatography can be employed. The choice of stationary and mobile phases is crucial for good separation.

  • Gas Chromatography (GC): Useful for analyzing the purity of fractions and for small-scale preparative purification.

Q4: Can recrystallization be used to purify this compound?

A4: Since this compound is a liquid at room temperature, recrystallization is not a standard purification method unless it is converted to a solid derivative. However, for solid impurities, a cold filtration after dissolving the crude product in a suitable solvent might be effective.

Troubleshooting Guides

Issue 1: Low Purity After Aqueous Work-up and Extraction
Symptom Possible Cause Troubleshooting Step
Organic layer is colored (yellow/brown) after extraction.Residual acidic impurities or colored byproducts.Wash the organic layer with a 5% sodium hydroxide solution, followed by a brine wash to neutralize and remove acidic components.[2]
Emulsion formation during extraction.High concentration of salts or polar impurities.Add a small amount of brine to the separatory funnel to break the emulsion. Allow the mixture to stand for a longer period.
Product is wet (contains water).Inefficient drying of the organic layer.Use a sufficient amount of a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. Ensure adequate contact time.
Issue 2: Poor Separation During Column Chromatography
Symptom Possible Cause Troubleshooting Step
Product co-elutes with impurities.Inappropriate solvent system (mobile phase).Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. A common starting point for non-polar compounds is a mixture of ethyl acetate and hexanes.[3][4]
Tailing of spots on TLC and poor separation on the column.The compound may be too polar for the chosen solvent, or the silica gel may be too acidic.Consider using a slightly more polar solvent system. If the compound is acid-sensitive, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).
Cracking or channeling of the silica gel bed.Improper column packing.Ensure the silica gel is packed as a slurry to avoid air bubbles and create a uniform bed. Add a layer of sand on top to prevent disturbance when adding the solvent.
Issue 3: Problems with Distillation
Symptom Possible Cause Troubleshooting Step
Bumping or uneven boiling.Lack of boiling chips or inefficient stirring. High vacuum causing rapid boiling.Add fresh boiling chips or use a magnetic stirrer. Gradually apply the vacuum to control the boiling rate.
Product does not distill at the expected temperature.The vacuum is not as low as indicated by the gauge, or there are significant impurities.Check the vacuum system for leaks. If the pressure is correct, a significantly different boiling temperature suggests the presence of substantial impurities.
Product solidifies in the condenser.The condenser water is too cold.Use room temperature water or drain the condenser to allow the product to melt and flow into the receiving flask.

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Quench the reaction mixture by carefully adding it to cold water or an ice-water mixture.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with:

    • Water

    • 5% Sodium Hydroxide (if acidic impurities are expected)[2]

    • Brine

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact gradient will depend on the impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Boiling Chips: Add boiling chips or a magnetic stir bar to the distillation flask containing the crude product.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected temperature for the given pressure. A forerun containing lower-boiling impurities may be collected first.

  • Discontinuation: Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

Quantitative Data Summary

Parameter Value Reference
Molecular Formula C₇H₂BrF₅[5]
Molecular Weight 260.99 g/mol [5]
Boiling Point 187.1 ± 35.0 °C (at 760 Torr)[1]

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Wash with H2O, Base, Brine) start->workup extract Extraction with Organic Solvent workup->extract dry Drying of Organic Layer extract->dry concentrate Concentration dry->concentrate crude_product Crude Product concentrate->crude_product purity_check1 Purity Check? (TLC, GC, NMR) crude_product->purity_check1 distillation Vacuum Distillation purity_check1->distillation High boiling liquid, non-volatile impurities chromatography Column Chromatography purity_check1->chromatography Close boiling isomers, polar impurities pure_product Pure Product distillation->pure_product chromatography->pure_product

Caption: A decision workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Identified check_technique Which Technique? start->check_technique extraction Extraction Problem check_technique->extraction Work-up distillation Distillation Problem check_technique->distillation Distillation chromatography Chromatography Problem check_technique->chromatography Chromatography emulsion Emulsion? extraction->emulsion color Colored Organic Layer? extraction->color bumping Uneven Boiling? distillation->bumping wrong_bp Incorrect BP? distillation->wrong_bp coelution Co-elution? chromatography->coelution tailing Tailing? chromatography->tailing add_brine Add Brine emulsion->add_brine base_wash Wash with Base color->base_wash add_boiling_chips Add Boiling Chips / Stir bumping->add_boiling_chips check_vacuum Check Vacuum Seal wrong_bp->check_vacuum optimize_solvent Optimize Solvent via TLC coelution->optimize_solvent neutralize_silica Neutralize Silica tailing->neutralize_silica

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Managing Exothermic Reactions with 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 3,5-Difluoro-4-(trifluoromethyl)bromobenzene. The information is presented in a question-and-answer format to address specific challenges and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical hazards associated with this compound?

A1: this compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] Vapors may form explosive mixtures with air, especially at elevated temperatures.[1][2] It is crucial to handle this compound in a well-ventilated fume hood, away from heat, sparks, open flames, and hot surfaces.[1] Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

Q2: Which common reactions involving this compound are likely to be exothermic?

A2: Several common synthetic transformations using aryl bromides can be significantly exothermic. These include, but are not limited to:

  • Grignard Reagent Formation: The reaction of this compound with magnesium metal to form the corresponding Grignard reagent is often highly exothermic, especially during initiation.

  • Metal-Halogen Exchange: Reactions with organolithium reagents (e.g., n-BuLi, t-BuLi) are typically very fast and highly exothermic.

  • Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): While the overall reaction may be endothermic, the initial oxidative addition step and subsequent transmetalation can have exothermic components, and rapid reaction rates at elevated temperatures can lead to significant heat generation.

  • Nucleophilic Aromatic Substitution (SNAr): Reactions with potent nucleophiles can be exothermic, particularly if the reaction rate is high.

Q3: What are the initial signs of a runaway exothermic reaction?

A3: Early detection is critical for preventing loss of control. Key indicators include:

  • A sudden, unexpected increase in reaction temperature that does not stabilize with primary cooling.

  • A rapid increase in pressure within a closed or semi-closed reaction vessel.

  • Vigorous, uncontrolled boiling of the solvent, even with external cooling.

  • Noticeable changes in the reaction mixture's color, viscosity, or gas evolution rate that deviate from the expected profile.

  • Visible fuming or vapor release from the reaction apparatus.

Q4: What immediate actions should be taken if an uncontrolled exotherm is suspected?

A4: If a runaway reaction is suspected, prioritize personal safety and then attempt to bring the reaction under control:

  • Alert Personnel: Immediately inform colleagues in the vicinity and the lab supervisor.

  • Remove Heat Source: If the reaction is being heated, immediately remove the heat source.

  • Enhance Cooling: Increase the flow rate of the cooling fluid or add more dry ice/ice to the cooling bath.

  • Stop Reagent Addition: If a reagent is being added, stop the addition immediately.

  • Emergency Quenching (with extreme caution): If the reaction continues to accelerate, a pre-prepared quenching agent may be added. This should only be done if a specific, tested quenching protocol is in place for the reaction.

  • Evacuate: If the reaction cannot be brought under control, evacuate the immediate area and follow emergency procedures.

Troubleshooting Guides

Issue 1: Difficulty Initiating a Grignard Reaction, Leading to a Sudden, Violent Exotherm

Symptoms:

  • No initial temperature increase or visible reaction after adding a portion of the this compound to the magnesium turnings.

  • A sudden, rapid, and difficult-to-control temperature spike after a delay.

Root Causes:

  • Passivated Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting.

  • Wet Solvent or Glassware: Traces of moisture will quench the Grignard reagent as it forms and inhibit the reaction.

  • Insufficient Localized Heating: Gentle initial heating is sometimes required to initiate the reaction.

Solutions:

StepActionRationale
1. Prevention Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvent.To eliminate moisture that can hinder Grignard formation.
2. Magnesium Activation Gently crush the magnesium turnings under an inert atmosphere before adding the solvent. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane.To expose a fresh, reactive magnesium surface.
3. Controlled Initiation Add a small amount of the aryl bromide to the magnesium in a minimal amount of solvent. Use a heat gun to gently warm a single spot on the flask.To provide the activation energy for the reaction to begin on a small, controllable scale.
4. Controlled Addition Once the reaction has initiated (indicated by a gentle reflux and temperature rise), begin the slow, dropwise addition of the remaining this compound solution, ensuring the temperature remains within the desired range.To maintain a steady reaction rate and prevent the accumulation of unreacted starting material.
Issue 2: Reaction Temperature Rises Too Quickly During a Metal-Halogen Exchange

Symptoms:

  • The internal temperature of the reaction rapidly exceeds the target temperature upon addition of an organolithium reagent.

  • The cooling bath is unable to maintain the set temperature.

Root Causes:

  • Addition Rate is Too High: The organolithium reagent is being added too quickly for the cooling system to dissipate the generated heat.

  • Inadequate Cooling: The cooling bath is not at a low enough temperature or does not have sufficient capacity for the scale of the reaction.

  • Concentrated Reagents: The concentrations of the substrate and/or the organolithium reagent are too high.

Solutions:

StepActionRationale
1. Reduce Addition Rate Significantly slow down the rate of addition of the organolithium reagent.To decrease the rate of heat generation.
2. Enhance Cooling Lower the temperature of the cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath). Ensure good thermal contact between the flask and the bath.To increase the rate of heat removal from the reaction.
3. Dilute Reagents Use more dilute solutions of both the this compound and the organolithium reagent.To reduce the reaction rate and volumetric heat output.
4. Monitor Internal Temperature Use a thermocouple or thermometer to monitor the internal reaction temperature, not just the bath temperature.To get an accurate reading of the reaction's thermal behavior.

Experimental Protocols

Protocol 1: Safe Quenching of a Potentially Exothermic Reaction

This protocol describes a general method for cautiously quenching a reaction mixture that may contain unreacted, highly reactive species.

Materials:

  • Reaction flask containing the mixture to be quenched.

  • Cooling bath (e.g., ice-water or dry ice-acetone).

  • Dropping funnel.

  • Inert atmosphere setup (e.g., nitrogen or argon).

  • Quenching agent (e.g., isopropanol, followed by methanol, then water).[4]

Procedure:

  • Cool the Reaction: Cool the reaction flask to 0 °C or lower using an appropriate cooling bath.[5]

  • Inert Atmosphere: Ensure the reaction is under a positive pressure of an inert gas.[5]

  • Initial Quench with a Less Reactive Alcohol: Slowly add isopropanol dropwise via a dropping funnel.[4] Monitor the temperature and any gas evolution closely. If a significant exotherm is observed, pause the addition until it subsides.[6]

  • Sequential Quenching: Once the addition of isopropanol no longer produces a significant exotherm, switch to a more reactive quenching agent like methanol and add it dropwise.[4]

  • Final Quench with Water: After the addition of methanol is complete and no further exotherm is observed, slowly add water to ensure all reactive species are consumed.[4]

  • Warm to Room Temperature: Allow the quenched reaction mixture to slowly warm to room temperature with continued stirring.

Data Presentation

Table 1: Recommended Cooling Baths for Exothermic Reactions

Temperature Range (°C)Cooling Bath CompositionNotes
0 to 5Ice and WaterStandard for moderately exothermic reactions.
-10 to -20Ice and Saturated NaCl SolutionProvides a lower temperature than ice-water.
-40 to -78.5Dry Ice and Acetone/IsopropanolCommon for highly exothermic reactions requiring low temperatures.
-100Liquid Nitrogen and Diethyl Ether (use with extreme caution)For reactions requiring very low temperatures. Ensure proper ventilation and no open flames.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_workup Workup A Dry Glassware & Select Anhydrous Solvent B Assemble Apparatus under Inert Atmosphere A->B C Prepare Cooling Bath B->C D Charge Reactor with Substrate & Solvent E Cool to Target Temperature D->E F Slow, Controlled Addition of Reagent E->F G Monitor Internal Temperature F->G H Exotherm Controlled? G->H I Stop Addition, Enhance Cooling H->I No J Continue Monitoring H->J Yes I->G K Cool Reaction Mixture J->K L Slowly Add Quenching Agent K->L M Warm to Room Temperature L->M

Caption: Workflow for managing a potentially exothermic reaction.

Troubleshooting_Decision_Tree Start Unexpected Temperature Rise Q1 Is a reagent being added? Start->Q1 A1 Stop Addition Immediately Q1->A1 Yes Q2 Is the reaction being heated? Q1->Q2 No A1->Q2 A2 Remove Heat Source Q2->A2 Yes A3 Enhance Cooling (Lower bath temp, increase stirring) Q2->A3 No A2->A3 Q3 Is the temperature decreasing? A3->Q3 A4 Continue to Monitor Closely Q3->A4 Yes A5 Prepare for Emergency Quench / Evacuation Q3->A5 No

Caption: Decision tree for responding to a thermal runaway.

References

preventing debromination of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Difluoro-4-(trifluoromethyl)bromobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing debromination and other side reactions during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 156243-64-0) is a fluorinated aromatic compound with the molecular formula C₇H₂BrF₅.[1][2] It serves as a key building block in organic synthesis, particularly for introducing the 3,5-difluoro-4-(trifluoromethyl)phenyl moiety into larger molecules. This structural motif is of interest in the development of new pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine and trifluoromethyl groups, such as altered lipophilicity, metabolic stability, and binding affinity.[3]

Q2: Why is debromination a common side reaction with this compound?

Debromination, also known as hydrodebromination, is the replacement of the bromine atom with a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions. It is often caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources in the reaction mixture, such as trace water, amines, or alcohols used as solvents or bases. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the aromatic ring can influence the reactivity of the C-Br bond, sometimes making it more susceptible to this side reaction under certain conditions.

Q3: What are the general strategies to minimize debromination?

To minimize debromination, it is crucial to control the reaction conditions to disfavor the formation and reaction of Pd-H species. Key strategies include:

  • Choice of Catalyst and Ligand: Employing bulky, electron-rich phosphine ligands can promote the desired cross-coupling reaction over hydrodebromination.

  • Selection of Base: Using non-coordinating, anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be advantageous over amine bases or hydroxides, which can be a source of hydrides.

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally preferred. Protic solvents like alcohols should be used with caution.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of debromination relative to the desired coupling reaction.

  • Additives: In some cases, the addition of specific agents can suppress hydrodebromination.

Troubleshooting Guide

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms:

  • GC-MS or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to 3,5-difluoro-4-(trifluoromethyl)benzene.

  • Low yield of the desired biaryl product.

Possible Causes and Solutions:

CauseSolution
Inappropriate Base Switch to a non-coordinating, anhydrous base such as K₃PO₄ or Cs₂CO₃. Avoid using strong alkoxide bases if possible.
Non-Optimal Ligand Use bulky, electron-rich phosphine ligands like XPhos or SPhos to accelerate the reductive elimination step.
Presence of Water Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.
High Reaction Temperature Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if the selectivity improves.
Issue 2: Low Yield and Debromination in Sonogashira Coupling

Symptoms:

  • Complex reaction mixture with the starting material, debrominated byproduct, and some desired product.

  • Formation of alkyne homocoupling (Glaser coupling) products.

Possible Causes and Solutions:

CauseSolution
Copper Co-catalyst Issues Consider a copper-free Sonogashira protocol. If using copper, ensure it is fresh and used in the correct stoichiometry.
Amine Base as Hydride Source Use a hindered amine base like diisopropylethylamine (DIPEA) or consider a less traditional base like DBU in combination with a suitable palladium catalyst and ligand system.
Inhibiting Functional Groups Ensure the alkyne coupling partner does not have functional groups that could interfere with the catalyst.
Catalyst Deactivation Use a robust catalyst system. Bulky, electron-rich phosphine ligands like P(t-Bu)₃ have been shown to be effective for room-temperature Sonogashira couplings of aryl bromides.[4]
Issue 3: Failure to Form Grignard Reagent or Subsequent Low Yield

Symptoms:

  • Magnesium turnings do not react, or the reaction does not initiate.

  • Significant formation of a biphenyl byproduct.

  • Low yield of the desired product after quenching with an electrophile.

Possible Causes and Solutions:

CauseSolution
Inactive Magnesium Surface Activate the magnesium turnings by crushing them under an inert atmosphere or by adding a small crystal of iodine. Ensure all glassware is flame-dried and the solvent (e.g., THF, ether) is anhydrous.[5]
Presence of Moisture or Oxygen Maintain strict anhydrous and inert atmosphere (N₂ or Ar) conditions throughout the reaction.[6]
Side Reactions The formation of biphenyl-type byproducts can be favored by higher temperatures and concentrations of the aryl bromide.[6] Add the bromobenzene derivative slowly to the magnesium suspension to maintain a low concentration. Consider using a Grignard exchange reaction with a reagent like isopropylmagnesium chloride at low temperatures to avoid the issues of direct formation.[7][8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous toluene

  • Anhydrous water (for 10:1 toluene:water mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and anhydrous water (10:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data for Suzuki-Miyaura Reactions of Related Compounds:

Aryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1,4-Dibromo-2-(trifluoromethyl)benzeneArylboronic acid (1.0 equiv)Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O8070-95
2,4-Dichloro-1-(trifluoromethyl)benzeneArylboronic acid (1.3 equiv)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10065-88
4-BromoanisolePhenylboronic acidPd-bpydc-La (1)-K₂CO₃ (2.0)H₂O70>95

Data is illustrative and based on similar substrates.[9][10][11]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is a general method for the copper-free Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(t-Bu)₃ (4 mol%)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and P(t-Bu)₃.

  • Add anhydrous dioxane and stir for 10 minutes.

  • Add this compound, the terminal alkyne, and DIPEA.

  • Stir the reaction at room temperature until completion (monitor by TLC or GC-MS).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by column chromatography.

Comparative Data for Sonogashira Couplings:

Aryl HalideAlkyneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
4-BromoacetophenonePhenylacetylenePd(PhCN)₂Cl₂ (2)P(t-Bu)₃ (4)HN(i-Pr)₂ (2)DioxaneRT98
4-BromoanisolePhenylacetylenePd(PhCN)₂Cl₂ (2)P(t-Bu)₃ (4)HN(i-Pr)₂ (2)DioxaneRT95
3-BromopyridinePhenylacetylene(AllylPdCl)₂ (1)P(t-Bu)₃ (2)DABCO (2)DMFRT85

Data is illustrative and based on similar substrates.[4]

Visualizations

debromination_pathway ArBr Ar-Br (this compound) OxAdd Ar-Pd(II)L2-Br (Oxidative Addition Intermediate) Pd0 Pd(0)Ln Pd0->ArBr Oxidative Addition Coupling_Partner Coupling Partner (e.g., R-B(OH)2) OxAdd->Coupling_Partner Transmetalation PdH H-Pd(II)L2-X (Palladium Hydride) OxAdd->PdH Side Reaction (from Hydride Source) Transmetalation Ar-Pd(II)L2-R (Transmetalation Intermediate) Product Ar-R (Desired Product) Transmetalation->Product Reductive Elimination Product->Pd0 Debrominated Ar-H (Debrominated Byproduct) PdH->Debrominated Reductive Elimination Debrominated->Pd0 Hydride_Source Hydride Source (H₂O, Amine, Alcohol) Hydride_Source->OxAdd troubleshooting_workflow Start Debromination Observed Check_Base 1. Change Base (e.g., to K₃PO₄, Cs₂CO₃) Start->Check_Base Check_Ligand 2. Optimize Ligand (e.g., bulky, electron-rich) Check_Base->Check_Ligand If problem persists Success Problem Solved Check_Base->Success Check_Solvent 3. Use Anhydrous Solvent (e.g., Toluene, Dioxane) Check_Ligand->Check_Solvent If problem persists Check_Ligand->Success Check_Temp 4. Lower Temperature Check_Solvent->Check_Temp If problem persists Check_Solvent->Success Check_Temp->Success

References

Technical Support Center: Cross-Coupling with 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in cross-coupling reactions involving the highly electron-deficient aryl halide, 3,5-Difluoro-4-(trifluoromethyl)bromobenzene.

Troubleshooting Guide & FAQs

Q1: My cross-coupling reaction with this compound is giving low to no yield. What are the most common causes?

Low yields with this substrate are frequently due to its extreme electron-deficient nature, which can lead to several complications. The primary areas to investigate are the catalyst system's stability and activity, and the integrity of your reagents and reaction conditions.

Common causes include:

  • Inefficient Oxidative Addition or Reductive Elimination: The electronic properties of the substrate and the resulting product can make these key steps in the catalytic cycle challenging.

  • Catalyst Deactivation: The active Pd(0) species is prone to deactivation through various pathways, such as forming inactive palladium black (aggregation) or ligand degradation.[1]

  • Sub-optimal Ligand Choice: The stability and activity of the palladium catalyst are critically dependent on the supporting ligand. A ligand that is not sufficiently electron-rich or sterically bulky may fail to promote the reaction.[2][3]

  • Poor Reagent Quality: Degradation of the coupling partner (e.g., protodeboronation of a boronic acid), impure solvents, or a weak or impure base can halt the reaction.[4][5]

  • Presence of Oxygen: Failure to maintain a strictly inert atmosphere can lead to the oxidation of the Pd(0) catalyst and/or the phosphine ligands, rendering them inactive.[5]

Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

The formation of palladium black is a classic sign of catalyst deactivation, where the soluble, active Pd(0) complex aggregates into an insoluble, inactive form.[4]

Causes:

  • Ligand Dissociation/Degradation: If the phosphine ligand dissociates from the palladium center or is degraded, the unprotected Pd(0) atoms can aggregate.

  • Insufficient Ligand Loading: An improper palladium-to-ligand ratio can leave palladium centers unsaturated and prone to aggregation.

  • High Temperatures: Excessive heat can accelerate ligand degradation and catalyst aggregation.

Solutions:

  • Use Bulky, Electron-Rich Ligands: Ligands like the Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos) are designed to be sterically demanding and electron-rich.[3][6] This combination creates a stable coordination sphere around the palladium, preventing aggregation and promoting the desired catalytic cycle.[2]

  • Use Modern Pre-catalysts: Buchwald pre-catalysts (e.g., XPhos-Pd-G3) are designed to generate the active Pd(0) species in a controlled manner, minimizing the formation of palladium black.[4]

  • Optimize Pd:Ligand Ratio: Ensure a sufficient excess of the ligand, typically ranging from 1:1 to 1:4 (Pd:Ligand).[4]

  • Control Reaction Temperature: Incrementally increase the temperature only after confirming that the reaction is not proceeding at lower temperatures.[4]

Q3: Which class of ligands is most effective for coupling this challenging substrate?

For electron-deficient aryl halides like this compound, sterically hindered and highly electron-donating ligands are generally required.[6] These properties help to stabilize the palladium catalyst and accelerate the key steps of oxidative addition and reductive elimination.[2]

Recommended Ligand Classes:

  • Dialkylbiarylphosphines (Buchwald Ligands): This is the most common and effective class. Ligands such as XPhos, SPhos, and RuPhos are excellent starting points for optimization.[7]

  • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer high stability and activity.[8]

A systematic ligand screening is the most effective way to identify the optimal choice for your specific coupling partners.

Q4: My boronic acid coupling partner is degrading. How can I prevent this?

The degradation of boronic acids, typically through a process called protodeboronation, is a common side reaction that consumes the starting material.[9] This is especially problematic with electron-deficient boronic acids but can occur with any.

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: Water can be a proton source for this side reaction. Ensure solvents are anhydrous and consider using a milder base.[5]

  • Choose the Right Base: Overly strong bases can accelerate decomposition. Milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred over hydroxides.[4][9]

  • Use Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can significantly reduce degradation.[4][7]

  • Minimize Reaction Time and Temperature: Optimize the reaction to proceed as quickly and at as low a temperature as possible.

Data Presentation: Optimization Tables

When troubleshooting, it is crucial to systematically vary one parameter at a time and record the results. Below are example tables for structuring your optimization data.

Table 1: Example of Ligand Screening Results Reaction Conditions: this compound (1.0 eq), Arylboronic Acid (1.2 eq), Pd₂(dba)₃ (2 mol%), Ligand (8 mol%), K₃PO₄ (2.0 eq), Toluene, 100 °C, 12 h.

EntryLigandYield (%)
1PPh₃< 5
2SPhos65
3XPhos88
4RuPhos72

Table 2: Example of Base and Solvent Screening Reaction Conditions: this compound (1.0 eq), Arylboronic Acid (1.2 eq), XPhos-Pd-G3 (2 mol%), Base (2.0 eq), Solvent, 100 °C, 12 h.

EntryBaseSolventYield (%)
1K₃PO₄Toluene88
2K₂CO₃Toluene75
3Cs₂CO₃Toluene91
4K₃PO₄Dioxane82
5Cs₂CO₃Dioxane/H₂O (4:1)70 (degradation observed)

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction Observed reagents 1. Verify Reagent Quality start->reagents Start Here sub_reagents1 Aryl Halide & Coupling Partner Fresh? (e.g., check for protodeboronation) reagents->sub_reagents1 sub_reagents2 Base & Solvents Pure, Dry, Degassed? reagents->sub_reagents2 conditions 2. Optimize Reaction Conditions sub_conditions1 Is Atmosphere Fully Inert? (Purge 3-5x) conditions->sub_conditions1 sub_conditions2 Is Temperature Optimized? (Incrementally increase) conditions->sub_conditions2 sub_conditions3 Is Base Appropriate? (Screen K₃PO₄, Cs₂CO₃) conditions->sub_conditions3 catalyst 3. Optimize Catalyst System sub_catalyst1 Is Catalyst/Ligand Active? (No Pd Black) catalyst->sub_catalyst1 sub_catalyst2 Screen Ligands (XPhos, SPhos, etc.) catalyst->sub_catalyst2 sub_catalyst3 Use Modern Pre-catalyst (e.g., G3-XPhos) catalyst->sub_catalyst3 sub_reagents1->conditions If Reagents OK sub_reagents2->conditions If Reagents OK sub_conditions1->catalyst If Conditions OK sub_conditions2->catalyst If Conditions OK sub_conditions3->catalyst If Conditions OK

Caption: A step-by-step workflow for troubleshooting low yields in cross-coupling reactions.

Catalyst_Deactivation active_catalyst Active Catalyst Pd(0)L₂ cycle Productive Catalytic Cycle active_catalyst->cycle Desired Path ligand_ox Ligand Oxidation/ Degradation active_catalyst->ligand_ox Deactivation Pathway 2 inhibition Catalyst Inhibition (e.g., by reactants/base) active_catalyst->inhibition Deactivation Pathway 3 unstable_pd0 Unstable Pd(0) (Ligand Dissociation) active_catalyst->unstable_pd0 Deactivation Pathway 1 pd_black Inactive Aggregates (Palladium Black) unstable_pd0->pd_black Aggregation

Caption: Common deactivation pathways for a palladium(0) catalyst in cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 eq), the boronic acid or ester coupling partner (1.2 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an oxygen-free environment.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%) and the ligand (if not using a pre-catalyst). Then, add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve ~0.1 M concentration) via syringe.[4]

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-110 °C). Stir vigorously for the intended reaction time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to check for the consumption of the limiting starting material.[5]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried reaction vial, add the this compound (1.0 eq), the amine coupling partner (1.2 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq).

  • Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Under positive inert gas pressure, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-2 mol%) and the anhydrous, degassed solvent (e.g., toluene or THF).

  • Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).

  • Monitoring & Work-up: Follow the monitoring and work-up steps as described in Protocol 1. The aqueous work-up should be performed carefully due to the presence of a strong base.

  • Purification: Purify the crude product via flash column chromatography.

References

Technical Support Center: Reactions Involving 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-(trifluoromethyl)bromobenzene. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the scale-up of reactions involving this versatile reagent.

I. Safety & Handling

Question: What are the primary safety concerns when handling this compound?

Answer: this compound is a flammable liquid and vapor that can cause serious eye and skin irritation.[1][2][3] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1][2][3] Ensure that all ignition sources are removed from the work area and that the equipment is properly grounded to prevent static discharge.

Safety Data Summary

PropertyValueReference
Physical StateLiquid[1]
Flash Point43 °C (109.4 °F)[1]
Boiling Point155 °C (311 °F)[1]
Hazard StatementsH226 (Flammable liquid and vapour), H319 (Causes serious eye irritation)[1]
Precautionary StatementsP210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection)[1]

II. Suzuki-Miyaura Coupling Reactions: Troubleshooting & FAQs

The electron-deficient nature of the aryl bromide in this compound generally makes it a good substrate for Suzuki-Miyaura coupling. However, challenges can arise, particularly during scale-up.

Question: My Suzuki-Miyaura reaction with this compound is showing low conversion at a larger scale. What are the likely causes?

Answer: Low conversion during the scale-up of Suzuki-Miyaura reactions can be attributed to several factors:

  • Inefficient Mixing: Inadequate agitation can lead to poor mass transfer between the organic and aqueous phases, especially when using heterogeneous inorganic bases like potassium carbonate. This is a common issue when moving from a small flask with vigorous magnetic stirring to a large reactor with mechanical stirring.

  • Catalyst Deactivation: The presence of residual oxygen in the larger reactor can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II), often observed as the formation of palladium black.[4]

  • Reagent Instability: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures over extended reaction times.[4]

Question: I am observing significant formation of a homocoupling byproduct from my boronic acid. How can I minimize this?

Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.[5] To mitigate this:

  • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. On a larger scale, this can be achieved by multiple vacuum/nitrogen cycles.

  • Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to homocoupling.[4]

  • Controlled Reagent Addition: Adding the palladium catalyst last to the reaction mixture can sometimes reduce the opportunity for boronic acid homocoupling.

Troubleshooting Guide: Suzuki-Miyaura Coupling

IssuePotential CauseRecommended Action
Low ConversionInefficient MixingIncrease agitation speed. Consider using a phase-transfer catalyst for heterogeneous reactions.
Catalyst DeactivationEnsure rigorous degassing of the reactor and solvents. Use a fresh, high-quality palladium catalyst.
Reagent InstabilityUse a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. Monitor the reaction progress closely to avoid prolonged heating.
Homocoupling of Boronic AcidPresence of OxygenPerform thorough degassing of the reaction setup.
Catalyst IssuesUse a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.
Formation of Palladium BlackCatalyst AgglomerationLower the reaction temperature. Consider using a ligand that better stabilizes the palladium nanoparticles.

Scale-Up Parameter Comparison (Illustrative)

ParameterLab Scale (1 g)Pilot Scale (1 kg)
Catalyst Loading 1-2 mol%0.5-1 mol%
Solvent Volume 10-20 mL10-15 L
Base K₂CO₃ (2 M aq. solution)K₃PO₄ (solid)
Agitation Magnetic Stirrer (1000 rpm)Mechanical Stirrer (300-500 rpm)
Degassing N₂ bubbling3x Vacuum/N₂ cycles
Typical Yield 85-95%80-90%
Key Challenge Reagent purityMass and heat transfer, oxygen exclusion

Experimental Protocol: Suzuki-Miyaura Coupling (Pilot Scale)

This protocol describes a representative kilogram-scale synthesis.

  • Reactor Setup: A 50 L glass-lined reactor is rendered inert by purging with nitrogen gas.

  • Reagent Charging: The reactor is charged with this compound (1.00 kg), the corresponding boronic acid or ester (1.1 eq), and a suitable base such as potassium phosphate (2.0 eq).

  • Solvent Addition: Anhydrous and degassed 1,4-dioxane (10 L) and degassed water (2.5 L) are added to the reactor.

  • Inerting: The reaction mixture is sparged with nitrogen for 30 minutes to ensure an oxygen-free environment.

  • Catalyst Addition: A pre-weighed amount of a suitable palladium catalyst, such as Pd(PPh₃)₄ (0.5 mol%), is added to the reactor under a positive nitrogen pressure.

  • Reaction: The mixture is heated to 85-90 °C with continuous stirring. The reaction progress is monitored by HPLC.

  • Work-up: Upon completion (typically >98% conversion), the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Logical Workflow for Troubleshooting Suzuki-Miyaura Reactions

G cluster_reagents Reagent Checks cluster_setup Setup & Conditions cluster_side_products Side Product Analysis Start Low Conversion Observed Reagent_Quality Verify Reagent Purity and Stoichiometry Start->Reagent_Quality Reaction_Setup Review Reaction Setup and Conditions Reagent_Quality->Reaction_Setup Reagents OK Aryl_Halide Aryl Halide Purity Reagent_Quality->Aryl_Halide Boronic_Acid Boronic Acid/Ester Stability Reagent_Quality->Boronic_Acid Catalyst Catalyst/Ligand Activity Reagent_Quality->Catalyst Base Base Quality Reagent_Quality->Base Solvent Solvent (Anhydrous & Degassed) Reagent_Quality->Solvent Side_Products Analyze for Common Side Products Reaction_Setup->Side_Products Setup Correct Degassing Adequate Degassing? Reaction_Setup->Degassing Temperature Optimal Temperature? Reaction_Setup->Temperature Mixing Sufficient Agitation? Reaction_Setup->Mixing Optimization Systematic Optimization Side_Products->Optimization Side Products Identified Homocoupling Boronic Acid Homocoupling Side_Products->Homocoupling Protodeboronation Protodeboronation Side_Products->Protodeboronation Dehalogenation Aryl Halide Dehalogenation Side_Products->Dehalogenation Screen_Ligands Screen Ligands Optimization->Screen_Ligands Screen_Bases Screen Bases Optimization->Screen_Bases Screen_Solvents Screen Solvents Optimization->Screen_Solvents

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

III. Buchwald-Hartwig Amination: Troubleshooting & FAQs

Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. When using this compound, the electron-withdrawing nature of the substituents facilitates the oxidative addition step. However, challenges can still arise.

Question: My Buchwald-Hartwig amination is sluggish, and I'm observing catalyst decomposition (formation of palladium black). What should I do?

Answer: Catalyst decomposition is a common issue in Buchwald-Hartwig aminations, especially at elevated temperatures.

  • Ligand Choice: The choice of ligand is critical. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups are often necessary to stabilize the palladium catalyst and promote reductive elimination.

  • Base Selection: The strength and solubility of the base are important. While strong, non-coordinating bases like sodium tert-butoxide are common, they can sometimes promote catalyst decomposition at high temperatures. Weaker bases like cesium carbonate or potassium phosphate may be milder alternatives, though they might require higher reaction temperatures or longer reaction times.[6][7]

  • Temperature Control: Overheating can accelerate catalyst decomposition. It is often beneficial to run the reaction at the lowest temperature that provides a reasonable reaction rate.

Question: I am trying to couple a weakly nucleophilic amine, and the reaction is not proceeding. How can I improve the outcome?

Answer: Coupling weakly nucleophilic amines can be challenging.

  • Use a More Active Catalyst System: Employing a more electron-rich and sterically hindered ligand can increase the reactivity of the palladium catalyst.

  • Stronger Base: A stronger base may be required to facilitate the deprotonation of the amine and promote the catalytic cycle.

  • Higher Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the coupling of less reactive amines.

Troubleshooting Guide: Buchwald-Hartwig Amination

IssuePotential CauseRecommended Action
Sluggish ReactionPoor Ligand ChoiceScreen a panel of bulky, electron-rich phosphine ligands.
Weak BaseUse a stronger, non-coordinating base like sodium tert-butoxide or LHMDS.
Catalyst DecompositionHigh TemperatureLower the reaction temperature and monitor for palladium black formation.
Inappropriate LigandUse a ligand known to stabilize the catalyst for the specific substrate combination.
Low Yield with Weakly Nucleophilic AminesInsufficient Catalyst ActivityUse a more active catalyst system (e.g., a more electron-rich ligand).
Incomplete DeprotonationEmploy a stronger base.

Experimental Protocol: Buchwald-Hartwig Amination (Lab Scale)

This protocol outlines a general procedure for a lab-scale reaction.

  • Glovebox Setup: In an inert atmosphere glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), a suitable palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%), the appropriate phosphine ligand (1.1-1.5 eq relative to Pd), and a base (e.g., sodium tert-butoxide, 1.4 mmol) to a reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated heating block (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Logical Relationship for Catalyst and Ligand Selection

G cluster_amine Amine Nucleophilicity cluster_ligand Ligand Choice cluster_base Base Selection Start Select Buchwald-Hartwig Reaction Type Strong_Amine Strongly Nucleophilic Amine (e.g., primary alkylamine) Start->Strong_Amine Weak_Amine Weakly Nucleophilic Amine (e.g., aniline, heteroarylamine) Start->Weak_Amine Standard_Ligand Standard Bulky Phosphine Ligand (e.g., XPhos, SPhos) Strong_Amine->Standard_Ligand Electron_Rich_Ligand More Electron-Rich/Sterically Hindered Ligand (e.g., RuPhos, BrettPhos) Weak_Amine->Electron_Rich_Ligand Mild_Base Milder Base (e.g., K₃PO₄, Cs₂CO₃) Standard_Ligand->Mild_Base If functional group tolerance is a concern Strong_Base Strong Base (e.g., NaOtBu, LHMDS) Standard_Ligand->Strong_Base For faster reaction rates Electron_Rich_Ligand->Strong_Base Result Optimized Reaction Conditions Mild_Base->Result Strong_Base->Result

Caption: Decision tree for selecting appropriate ligands and bases in Buchwald-Hartwig amination.

IV. General Scale-Up Considerations

Question: What are the most critical general parameters to consider when scaling up reactions with this compound?

Answer:

  • Heat Transfer: Palladium-catalyzed cross-coupling reactions can be exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, which can cause solvent boiling, side reactions, and catalyst decomposition. Ensure the reactor has adequate cooling capacity.

  • Purity of Starting Materials: Impurities in the starting materials can have a more significant impact on a larger scale, potentially poisoning the catalyst or leading to difficult-to-remove byproducts.

  • Purification Strategy: Purification methods that are straightforward on a lab scale, such as column chromatography, can be challenging and costly at a larger scale. Developing a robust crystallization procedure for the final product is often essential for industrial applications.

  • Residual Palladium Removal: For pharmaceutical applications, residual palladium levels in the final product must be very low. Specialized scavengers or crystallization protocols are often required to meet regulatory limits.[8]

This technical support center provides a starting point for addressing challenges with reactions involving this compound. For specific and complex issues, consulting with a process chemistry expert is always recommended.

References

troubleshooting guide for low conversion rates with 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 3,5-Difluoro-4-(trifluoromethyl)bromobenzene. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is showing low conversion. What are the most common causes?

Low conversion in palladium-catalyzed cross-coupling reactions is a frequent challenge. For an electron-deficient aryl halide like this compound, several factors can be critical:

  • Catalyst and Ligand Inactivity: The active Pd(0) species may not be forming efficiently or could be degrading.[1] Ensure your palladium source (e.g., Pd₂(dba)₃) and phosphine ligands are fresh and stored under an inert atmosphere to prevent oxidation.[2] Consider using modern, air-stable precatalysts like Buchwald's G3 or G4 palladacycles for more reliable generation of the active catalyst.[1]

  • Suboptimal Ligand Choice: The electronic properties of your aryl halide necessitate a carefully chosen ligand. For electron-deficient substrates, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are often more effective.[3]

  • Inappropriate Base Selection: The choice of base is crucial. It must be strong enough to facilitate the desired reaction pathway but not so strong as to cause degradation of your starting materials or promote side reactions. Common bases for Suzuki couplings include K₃PO₄, Cs₂CO₃, and K₂CO₃.[4][5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is often used.[6]

  • Poor Quality Reagents and Solvents: Ensure all reagents are pure and dry. Solvents must be anhydrous and thoroughly degassed to prevent quenching of intermediates and deactivation of the catalyst.[1][4] Oxygen can be particularly detrimental, leading to oxidation of the Pd(0) catalyst and phosphine ligands.[2]

  • Side Reactions: With electron-deficient boronic acids in Suzuki couplings, protodeboronation (cleavage of the C-B bond) can be a significant side reaction, reducing the amount of nucleophile available for cross-coupling.[1][3]

Q2: How does the electronic nature of this compound affect its reactivity?

The presence of three strongly electron-withdrawing groups (two fluorine atoms and a trifluoromethyl group) makes the aromatic ring of this compound highly electron-deficient.[7][8] This has several implications for its reactivity:

  • Palladium-Catalyzed Cross-Coupling: The electron-deficient nature of the aryl halide can facilitate the oxidative addition step in the catalytic cycle of reactions like Suzuki and Buchwald-Hartwig amination. However, it also makes the choice of ligand and reaction conditions more critical to ensure efficient reductive elimination.

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing groups activate the ring towards attack by nucleophiles.[9] The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a Meisenheimer complex.[10] The fluorine and trifluoromethyl groups stabilize this negatively charged intermediate, thus accelerating the reaction.[9][10]

  • Grignard Reagent Formation: The formation of a Grignard reagent from this aryl bromide can be challenging due to the electronic effects of the substituents. Special conditions, such as the use of highly reactive magnesium (Rieke magnesium) or a Grignard exchange reaction, may be necessary to achieve good yields.[11][12]

Q3: I am attempting a Nucleophilic Aromatic Substitution (SNAr) reaction and observing low yield. What should I investigate?

While the substrate is activated for SNAr, low yields can still occur. Consider the following:

  • Nucleophile Strength: A sufficiently strong nucleophile is required for an efficient reaction.[13] The strength of the nucleophile can be affected by the solvent.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SNAr reactions as they solvate the cation of the nucleophile's salt but not the anion, leaving the nucleophile more reactive.[13]

  • Leaving Group Ability: While bromine is a good leaving group, the rate-determining step is the nucleophilic attack.[10] However, if the elimination of the leaving group becomes significant to the overall rate, its ability to depart will be a factor.

  • Reaction Temperature: Higher temperatures may be required to overcome the activation energy barrier, but excessively high temperatures can lead to decomposition of starting materials or products.

Q4: My attempt to form a Grignard reagent from this compound is failing. What are some potential solutions?

Forming Grignard reagents from electron-deficient aryl halides can be difficult. Here are some troubleshooting steps:

  • Magnesium Activation: Ensure the magnesium turnings are fresh and properly activated. Methods for activation include stirring without solvent, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.

  • Grignard Exchange (Halogen-Metal Exchange): A more reliable method for such substrates is a Grignard exchange reaction. This involves reacting the aryl bromide with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride.[11] This often proceeds at lower temperatures and with fewer side reactions.[11]

  • Anhydrous Conditions: Absolute exclusion of water is critical for Grignard reagent formation. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.

Quantitative Data Summary

The following table provides a hypothetical example of how different reaction parameters can influence the yield of a Suzuki coupling reaction with this compound. This data is for illustrative purposes to guide optimization.

EntryPalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10025
2Pd₂(dba)₃ (1)XPhos (2)K₂CO₃ (2)Toluene/H₂O10065
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane/H₂O10085
4XPhos Pd G3 (1)-K₃PO₄ (2)Dioxane/H₂O10092
5XPhos Pd G3 (1)-Cs₂CO₃ (2)Dioxane/H₂O8095

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times.[2]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Bubble the inert gas through the solution for 15-20 minutes. Finally, add the palladium catalyst and ligand (or a precatalyst like XPhos Pd G3, 1-2 mol%).[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow Troubleshooting Low Conversion with this compound start Low Conversion Observed reagent_quality 1. Verify Reagent Quality start->reagent_quality reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK catalyst Catalyst/Ligand Active? (Fresh? Air-sensitive?) reagent_quality->catalyst base_solvent Base & Solvents Pure? (Anhydrous? Degassed?) reagent_quality->base_solvent starting_material Starting Material Purity? reagent_quality->starting_material side_reactions 3. Investigate Side Reactions reaction_conditions->side_reactions Conditions Optimized catalyst_system Catalyst System Optimal? (Pd Source, Ligand, Ratio) reaction_conditions->catalyst_system base_choice Base Appropriate? (Strength, Solubility) reaction_conditions->base_choice temp_time Temperature & Time Optimized? reaction_conditions->temp_time protodeboronation Protodeboronation? (Suzuki Coupling) side_reactions->protodeboronation homocoupling Homocoupling? side_reactions->homocoupling decomposition Starting Material/Product Decomposition? side_reactions->decomposition solution_reagents Use fresh, high-purity reagents. Use anhydrous, degassed solvents. catalyst->solution_reagents No base_solvent->solution_reagents No starting_material->solution_reagents No solution_conditions Screen ligands, bases, and temperature. Consider modern precatalysts. catalyst_system->solution_conditions No base_choice->solution_conditions No temp_time->solution_conditions No solution_side_reactions Use milder conditions. Use stable boronic esters (e.g., pinacol). protodeboronation->solution_side_reactions Yes homocoupling->solution_side_reactions Yes decomposition->solution_side_reactions Yes Catalytic_Cycle Simplified Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd RM R-M (e.g., R-B(OH)₂) RM->Transmetal

References

effect of solvent choice on the reactivity of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene in common chemical reactions. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. However, the reactivity of this compound, an electron-deficient aryl halide, can be influenced by the choice of solvent and other reaction parameters.

FAQs and Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding to completion. What are the likely causes?

A1: Incomplete conversion can be attributed to several factors:

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).

  • Inappropriate Base: The choice and solubility of the base are critical for the transmetalation step. For polar aprotic solvents, weaker bases like K₂CO₃ or K₃PO₄ can be effective. If using a less polar solvent, a stronger base such as Cs₂CO₃ may be necessary.

  • Suboptimal Solvent: The solvent system must solubilize all reactants. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) with water is often used to dissolve the inorganic base. The ratio of the organic solvent to water can significantly impact the reaction rate.

  • Ligand Selection: For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often more effective than less donating ligands like PPh₃.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction. To minimize it:

  • Use a Pd(0) Precatalyst: Using a precatalyst like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources which may promote homocoupling during the in-situ reduction to Pd(0).

  • Control Reagent Addition: Slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor the homocoupling pathway.

  • Optimize Base and Temperature: A careful selection of the base and running the reaction at the lowest effective temperature can also reduce the extent of homocoupling.

Q3: What is the best solvent for the Suzuki-Miyaura coupling of this compound?

A3: The optimal solvent is substrate-dependent and often needs to be determined empirically. A good starting point is a mixture of an aprotic solvent and water. Common choices include 1,4-dioxane/water, THF/water, or toluene/water. The presence of water is often necessary to solubilize the inorganic base.

Data Presentation: Effect of Solvent on Suzuki-Miyaura Coupling

The following table summarizes typical yields for the Suzuki-Miyaura coupling of this compound with phenylboronic acid in various solvent systems. These are representative values to guide solvent screening.

Solvent System (v/v)BaseTemperature (°C)Typical Yield (%)
1,4-Dioxane / H₂O (4:1)K₂CO₃10085-95
Toluene / H₂O (4:1)K₃PO₄11080-90
THF / H₂O (4:1)Cs₂CO₃8075-85
DMFK₂CO₃12070-80
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Base - Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of solvent, ligand, and base is crucial for achieving high yields with this compound.

FAQs and Troubleshooting

Q1: My Buchwald-Hartwig amination is giving low yields. What should I try?

A1: Low yields in Buchwald-Hartwig aminations can often be resolved by screening reaction parameters:

  • Solvent Choice: Toluene, 1,4-dioxane, and THF are common solvents.[1] The solubility of the amine and the base can be a deciding factor.

  • Catalyst System: The combination of the palladium precursor and the phosphine ligand is critical. For electron-deficient aryl bromides, bulky, electron-rich ligands such as XPhos or RuPhos are often superior.

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.

Q2: Are there any solvents I should avoid for Buchwald-Hartwig amination?

A2: Yes, chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.

Data Presentation: Effect of Solvent on Buchwald-Hartwig Amination

The following table provides representative yields for the Buchwald-Hartwig amination of this compound with morpholine in different solvents.

SolventBaseLigandTemperature (°C)Typical Yield (%)
TolueneNaOtBuXPhos10090-98
1,4-DioxaneNaOtBuRuPhos10085-95
THFK₃PO₄XPhos8070-80
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add the base, the amine, and this compound.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Pathway cluster_cycle Catalytic Cycle pd0 Pd(0)L pdII_Br Ar-Pd(II)L(Br) pd0->pdII_Br Oxidative Addition (Ar-Br) pdII_amido Ar-Pd(II)L(NR2) pdII_Br->pdII_amido Amine Coordination & Deprotonation (+ HNR2, Base) pdII_amido->pd0 Regeneration product Ar-NR2 pdII_amido->product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

III. Grignard Reagent Formation

The formation of a Grignard reagent from this compound requires careful control of reaction conditions, particularly the exclusion of water. The choice of solvent is critical for stabilizing the Grignard reagent.

FAQs and Troubleshooting

Q1: My Grignard reaction is failing to initiate. What can I do?

A1: Initiation failure is a common issue. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents must be used. Diethyl ether or THF are essential for Grignard reagent formation.

  • Activate the Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide. Activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.

  • Halogen-Magnesium Exchange: For electron-deficient aryl bromides, direct reaction with magnesium can be sluggish. A halogen-magnesium exchange with a more reactive Grignard reagent like isopropylmagnesium chloride (iPrMgCl) in THF is often a more reliable method.

Q2: I am observing the formation of a biphenyl side product. How can I avoid this?

A2: The formation of a biphenyl byproduct (homocoupling) is favored by high local concentrations of the aryl bromide and elevated temperatures. To minimize this, add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the starting material.

Q3: Are there alternative solvents to diethyl ether and THF for Grignard reagent formation?

A3: While diethyl ether and THF are the most common and effective solvents due to their ability to coordinate with and stabilize the Grignard reagent, other ethereal solvents like dibutyl ether have been used. However, for this specific substrate, THF is highly recommended, especially for the halogen-magnesium exchange method.

Data Presentation: Solvent Choice for Grignard Reagent Formation

The formation of the Grignard reagent from this compound is most reliably achieved via halogen-magnesium exchange.

MethodSolventReagentTemperature (°C)Typical Outcome
Halogen-Mg ExchangeTHFiPrMgCl·LiCl-10 to 0High conversion
Direct InsertionTHFMg turnings25-60Sluggish, may require activation
Direct InsertionDiethyl EtherMg turnings25-35Sluggish, may require activation
Experimental Protocol: Grignard Reagent Formation via Halogen-Magnesium Exchange

This protocol is recommended for the reliable formation of the Grignard reagent from this compound.

Materials:

  • This compound

  • Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) solution in THF (commercially available or prepared in situ)

  • Anhydrous THF

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to -10 °C in an ice-salt bath.

  • Slowly add the iPrMgCl·LiCl solution (1.05 equiv) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching an aliquot with I₂ and analyzing by GC-MS.

  • The resulting Grignard reagent solution is ready for use in subsequent reactions.

Grignard_Logic start Start: Form Grignard Reagent anhydrous Are conditions strictly anhydrous? start->anhydrous initiate Does the reaction initiate? anhydrous->initiate Yes dry Dry glassware and use anhydrous solvent anhydrous->dry No success Grignard Reagent Formed initiate->success Yes activate Activate Mg or use halogen-Mg exchange initiate->activate No failure Reaction Failure dry->start activate->start activate->failure If still fails

Caption: Troubleshooting logic for Grignard reagent formation.

References

strategies to improve the regioselectivity of reactions with 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3,5-Difluoro-4-(trifluoromethyl)bromobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity and success of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reactivity and regioselectivity of this compound?

A1: The reactivity of this molecule is governed by the strong electron-withdrawing effects of the trifluoromethyl (-CF3) group and the two fluorine atoms. These groups deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution (SNAr).[1] The primary sites for reaction are:

  • The Carbon-Bromine (C-Br) Bond: This is the most common site for functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Aromatic Ring: While challenging, functionalization is possible via directed ortho-metalation or, in some cases, nucleophilic aromatic substitution of the fluorine atoms under harsh conditions. Regioselectivity is dictated by the directing effects of the substituents and steric hindrance. The -CF3 group is strongly meta-directing, while the fluorine atoms are ortho, para-directing.

Q2: I am attempting a Suzuki-Miyaura cross-coupling reaction at the C-Br position but am experiencing low yields and side product formation. How can I optimize this reaction?

A2: Low yields in Suzuki-Miyaura couplings with electron-deficient aryl bromides like this are common and can often be overcome by systematic optimization. The choice of catalyst, ligand, base, and solvent are all critical.[2][3] The steric hindrance from the ortho-fluorine and -CF3 groups can impede the reaction.[2] Refer to the troubleshooting table below for specific guidance.

Q3: What are the key considerations for achieving a successful Buchwald-Hartwig amination with this substrate?

A3: Buchwald-Hartwig amination is a powerful tool for forming C-N bonds at the C-Br position. Success with this electron-deficient substrate depends heavily on the selection of the palladium catalyst, phosphine ligand, and base.[4] The electron-withdrawing groups make the C-Br bond susceptible to oxidative addition, a key step in the catalytic cycle. However, catalyst inhibition or decomposition can be issues. Careful selection of a robust catalytic system is essential.

Q4: Is it possible to perform a Nucleophilic Aromatic Substitution (SNAr) to displace the bromine atom?

A4: While the aromatic ring is highly activated towards nucleophilic attack, bromine is not as effective a leaving group as fluorine in many SNAr reactions.[5] Displacing the bromine atom typically requires strong nucleophiles (e.g., alkoxides, thiolates) and may necessitate elevated temperatures. The solvent can also play a crucial role in controlling the regioselectivity and efficiency of SNAr reactions.[6] In many cases, a metal-catalyzed cross-coupling reaction is a more reliable method for functionalizing the C-Br bond.

Q5: How can I selectively introduce a functional group at a different position on the aromatic ring, not at the C-Br bond?

A5: Achieving regioselectivity on the aromatic ring itself requires overcoming the inherent reactivity of the C-Br bond. The most effective strategy is often Directed ortho-Metalation (DoM) . By using a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures, it is possible to selectively deprotonate the position ortho to the bromine atom (C2 or C6). The resulting organolithium species can then be quenched with a suitable electrophile to introduce a new functional group. This approach has been noted for bromo-substituted fluoroarenes.[7]

Troubleshooting Guides

Table 1: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst or insufficient catalyst loading.Use a modern, pre-formed Pd(II) precatalyst (e.g., G3-palladacycles). Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).
Inappropriate ligand for the substrate.Screen different phosphine ligands. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for sterically hindered substrates.[2]
Base is too weak or insoluble.Switch to a stronger, more soluble base. K3PO4 or Cs2CO3 are often more effective than Na2CO3.
Low reaction temperature.Increase the reaction temperature. Microwave heating can sometimes accelerate difficult couplings.
Protodeboronation of Boronic Acid Reaction is too slow, allowing for decomposition of the boronic acid.Use a more active catalyst/ligand system to "outrun" the decomposition.[3] Use the boronic acid pinacol ester instead of the free acid.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Ensure the reaction is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.
Formation of Side Products Reaction temperature is too high, causing decomposition.Reduce the reaction temperature and increase the reaction time.
Table 2: Troubleshooting Buchwald-Hartwig Amination Reactions
Problem Potential Cause Suggested Solution
Low or No Conversion Inappropriate catalyst/ligand combination.Screen various palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and bulky phosphine ligands (e.g., SPhos, RuPhos).[4]
Base is not strong enough.Use a strong, non-nucleophilic base like NaOtBu, K3PO4, or Cs2CO3.
Solvent effects.Screen aprotic polar solvents such as toluene, dioxane, or THF.
Hydrodehalogenation (Removal of Br) Catalyst is too reactive or reaction time is too long.Use a less reactive ligand or lower the reaction temperature. Monitor the reaction by TLC or LC-MS to avoid excessive reaction times.
Amine Decomposition Reaction temperature is too high.Lower the reaction temperature. Some sensitive amines may require milder conditions.

Experimental Protocols

Disclaimer: These are general starting protocols. Optimal conditions must be determined empirically for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vial, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K3PO4, 2.0-3.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas (Argon) for 10-15 minutes.

  • In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.) and/or ligand in the chosen solvent (e.g., dioxane/water 4:1).

  • Add the degassed solvent to the reaction vial containing the solids, followed by the catalyst solution.

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a dry, oven-baked reaction flask, add the base (e.g., NaOtBu, 1.4 equiv.).

  • Seal the flask and purge with an inert gas (Argon).

  • Add the palladium precatalyst (e.g., Pd2(dba)3, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by adding saturated aqueous NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

G start Goal: Functionalize 3,5-Difluoro-4-(CF3)bromobenzene q1 Where to functionalize? start->q1 cbr_path Metal-Catalyzed Cross-Coupling q1->cbr_path C-Br Bond ring_path Directed ortho-Metalation (DoM) q1->ring_path Aromatic Ring (ortho to Br) suzuki Suzuki-Miyaura (C-C) cbr_path->suzuki buchwald Buchwald-Hartwig (C-N) cbr_path->buchwald other_coupling Other Couplings (C-O, C-S) cbr_path->other_coupling lithiation 1. Deprotonation with strong base (e.g., n-BuLi) ring_path->lithiation product_cbr Product A: Functionalized at C-Br suzuki->product_cbr buchwald->product_cbr other_coupling->product_cbr quench 2. Quench with Electrophile (E+) lithiation->quench product_ring Product B: Functionalized at Ring quench->product_ring G cluster_main pd0 Pd(0)Ln oa Oxidative Addition arx Ar-Br (Substrate) arx->oa nu Nucleophile (e.g., Ar'-B(OR)2 or HNR2) tm Transmetalation (Suzuki) or Base-Assisted Deprotonation (Buchwald) nu->tm pd2 Ar-Pd(II)L2-Br oa->pd2 + Ar-Br pd2->tm pd2_nu Ar-Pd(II)L2-Nu tm->pd2_nu + Nucleophile re Reductive Elimination pd2_nu->re re->pd0 Reforms Catalyst product Ar-Nu (Product) re->product Forms Product

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally similar molecules to predict and interpret its spectral characteristics. This approach is invaluable for researchers, scientists, and professionals in drug development for the identification and characterization of highly fluorinated aromatic compounds.

Predicted NMR Spectral Data

The following table summarizes the predicted ¹H and ¹⁹F NMR data for this compound, alongside experimental data for structurally related compounds: 1-bromo-3,5-difluorobenzene and 3,5-bis(trifluoromethyl)bromobenzene. This comparison allows for an understanding of the influence of the trifluoromethyl group on the chemical shifts and coupling constants.

CompoundNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) ¹H~7.2 - 7.5tJ(H,F) ≈ 7-9
¹⁹F
- F (positions 3, 5)~ -105 to -115dJ(F,H) ≈ 7-9
- CF₃ (position 4)~ -60 to -65tJ(F,F) ≈ 20-25
1-Bromo-3,5-difluorobenzene [1]¹H7.05, 6.76m, m-
¹⁹F-108.7tJ(F,H) = 7.5
3,5-Bis(trifluoromethyl)bromobenzene [2][3]¹H8.05, 7.95s, s-
¹⁹F-63.2s-

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the analysis of fluorinated organic compounds.[4]

Sample Preparation
  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for acquiring both ¹H and ¹⁹F NMR spectra of fluorinated aromatic compounds.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient.

  • Standard: For ¹H NMR, tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is often used as an external or internal standard (δ = 0.00 ppm).[5]

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of 12-16 ppm is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is commonly used. Proton decoupling may be applied to simplify the spectra, but coupled spectra are necessary to observe H-F coupling constants.

    • Spectral Width: A wide spectral width of approximately 250 ppm (from -200 to +50 ppm) is necessary to cover the chemical shift range of most organofluorine compounds.[4]

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

Structural Analysis and Spectral Interpretation

The following diagrams illustrate the structure of this compound and a logical workflow for its NMR analysis.

NMR Analysis Workflow cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_comparison Comparative Analysis H1_NMR Acquire 1H NMR Spectrum Analyze_H1 Analyze Chemical Shifts and Multiplicities (1H) H1_NMR->Analyze_H1 F19_NMR Acquire 19F NMR Spectrum Analyze_F19 Analyze Chemical Shifts and Multiplicities (19F) F19_NMR->Analyze_F19 Coupling Determine H-F and F-F Coupling Constants Analyze_H1->Coupling Analyze_F19->Coupling Compare_Analogs Compare with Data from Structural Analogs Coupling->Compare_Analogs Structure_Elucidation Elucidate Final Structure Compare_Analogs->Structure_Elucidation

References

Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and fragmentation patterns of compounds. This guide offers a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene, a compound of interest in medicinal chemistry. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, this guide leverages established principles of mass spectrometry and comparative data from structurally analogous compounds to provide a robust predictive analysis.

Predicted Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is anticipated to be characterized by a prominent molecular ion peak and a series of fragment ions resulting from the systematic cleavage of its substituent groups. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic isotopic clusters for all bromine-containing fragments, appearing as pairs of peaks separated by two mass-to-charge units (m/z).

A summary of the predicted key ions and their relative abundances is presented in the table below. This prediction is based on the known fragmentation behaviors of halogenated and trifluoromethyl-substituted aromatic compounds.

Predicted m/z Proposed Fragment Ion Neutral Loss Predicted Relative Abundance Notes
260/262[C₇H₂BrF₅]⁺•-HighMolecular ion (M⁺•). The two peaks correspond to the ⁷⁹Br and ⁸¹Br isotopes.
241/243[C₇H₂BrF₄]⁺•FModerateLoss of a fluorine radical from the trifluoromethyl group.
191/193[C₇H₂BrF₂]⁺•CF₃Moderate to HighLoss of a trifluoromethyl radical. This is a common fragmentation pathway for trifluoromethyl-substituted aromatics.
181[C₇H₂F₅]⁺•BrModerateLoss of a bromine radical.
112[C₆H₂F₂]⁺•Br, •CF₃LowLoss of both bromine and trifluoromethyl radicals.
69[CF₃]⁺C₇H₂BrF₂ModerateFormation of the trifluoromethyl cation.

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted fragmentation pattern, we can compare it with the known mass spectra of two structurally related compounds: 4-Bromo-1-(trifluoromethyl)benzene and 1-Bromo-3,5-difluorobenzene.

4-Bromo-1-(trifluoromethyl)benzene

The mass spectrum of 4-Bromo-1-(trifluoromethyl)benzene (Molecular Weight: 225.01 g/mol ) from the NIST database shows a strong molecular ion peak at m/z 224/226.[1][2] Key fragments are observed at m/z 175/177 (loss of •CF₃) and m/z 145 (loss of Br).[1] This aligns with the predicted loss of the trifluoromethyl and bromine radicals from our target molecule.

1-Bromo-3,5-difluorobenzene

The NIST mass spectrum of 1-Bromo-3,5-difluorobenzene (Molecular Weight: 192.99 g/mol ) displays a prominent molecular ion at m/z 192/194.[3] A significant fragment is seen at m/z 113, corresponding to the loss of the bromine atom.[3] This further supports the predicted cleavage of the C-Br bond in this compound.

Compound Molecular Ion (m/z) Major Fragments (m/z) Key Neutral Losses
This compound (Predicted) 260/262241/243, 191/193, 181•F, •CF₃, •Br
4-Bromo-1-(trifluoromethyl)benzene 224/226175/177, 145•CF₃, •Br
1-Bromo-3,5-difluorobenzene 192/194113•Br

Experimental Protocols

A standard method for analyzing volatile aromatic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[4][5]

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or hexane, typically at a concentration of approximately 10 µg/mL.[6] It is crucial to ensure the sample is free of particulate matter to prevent contamination of the GC system.[6]

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, typically operated at 250-280°C.[7]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.[7]

  • Oven Temperature Program: A temperature gradient is employed to ensure efficient separation. A typical program might start at 60°C, hold for 2 minutes, ramp to 300°C at a rate of 10°C/min, and then hold for 5 minutes.[7]

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[5]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[4][7] This energy level provides reproducible fragmentation patterns.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

  • Acquisition Mode: Full scan mode is used to obtain a complete mass spectrum. For quantitative analysis, selected ion monitoring (SIM) can be employed for enhanced sensitivity.[4][7]

Visualizing the Fragmentation and Workflow

To further clarify the predicted fragmentation pathway and the experimental workflow, the following diagrams are provided.

Fragmentation_Pattern M [C₇H₂BrF₅]⁺• m/z 260/262 (Molecular Ion) F1 [C₇H₂BrF₄]⁺ m/z 241/243 M->F1 - •F F2 [C₇H₂BrF₂]⁺ m/z 191/193 M->F2 - •CF₃ F3 [C₇H₂F₅]⁺ m/z 181 M->F3 - •Br F5 [CF₃]⁺ m/z 69 M->F5 - C₇H₂BrF₂ F4 [C₆H₂F₂]⁺• m/z 112 F2->F4 - •Br

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Sample_Prep Sample Preparation (Dilution in Solvent) Injection Injection Sample_Prep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Mass Spectrum) Detection->Data_Analysis

Caption: General experimental workflow for GC-MS analysis.

References

Comparative Reactivity Analysis: 3,5-Difluoro-4-(trifluoromethyl)bromobenzene and its Analogs in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene with structurally similar aryl bromides in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The electronic and steric effects of fluorine and trifluoromethyl substituents significantly influence the reactivity of these compounds, impacting reaction yields and conditions. This document summarizes available experimental data, provides detailed protocols for representative reactions, and visualizes reaction pathways and experimental workflows to aid in the selection and application of these valuable building blocks in pharmaceutical and materials science research.

Introduction to Reactivity

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine and trifluoromethyl groups, generally increase the reactivity of the aryl bromide towards oxidative addition by making the carbon atom of the C-Br bond more electrophilic. However, steric hindrance around the bromine atom can impede the approach of the bulky palladium catalyst, thereby decreasing the reaction rate.

The subject of this guide, this compound, possesses two fluorine atoms ortho to the bromine and a trifluoromethyl group meta to it. This substitution pattern creates a highly electron-deficient aromatic ring, suggesting a high intrinsic reactivity. However, the ortho fluorine atoms also introduce steric bulk, which may counteract the electronic activation. This guide aims to dissect these competing effects by comparing its predicted reactivity with that of similar, commercially available compounds.

Comparative Analysis of Reactivity

Due to a lack of directly published experimental data for this compound in the reviewed literature, this comparison is based on the analysis of structurally related compounds. The following compounds have been selected for this comparative study:

  • Compound A: 4-Bromobenzotrifluoride

  • Compound B: 1-Bromo-3,5-difluorobenzene

  • Compound C: 3,5-Dibromobenzotrifluoride

These compounds allow for a systematic evaluation of the electronic and steric contributions of the fluorine and trifluoromethyl substituents.

Predicted Reactivity Order

Based on the electronic and steric effects:

  • Electronic Activation: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, significantly activating the aryl bromide towards oxidative addition. Fluorine atoms also contribute to this activation through their inductive electron-withdrawing effect.

  • Steric Hindrance: Substituents in the ortho position to the bromine atom can sterically hinder the approach of the palladium catalyst.

Considering these factors, the predicted order of reactivity is as follows:

This compound > 4-Bromobenzotrifluoride > 1-Bromo-3,5-difluorobenzene > 3,5-Dibromobenzotrifluoride

Justification:

  • This compound: The combined electron-withdrawing effects of two fluorine atoms and a trifluoromethyl group make this the most electronically activated substrate. While the ortho fluorine atoms introduce some steric hindrance, the powerful electronic activation is expected to dominate, leading to the highest reactivity.

  • 4-Bromobenzotrifluoride: The single trifluoromethyl group provides strong electronic activation without any ortho-substituents, making it highly reactive.

  • 1-Bromo-3,5-difluorobenzene: The two fluorine atoms provide moderate electronic activation. The lack of a trifluoromethyl group makes it less reactive than the previous two compounds.

  • 3,5-Dibromobenzotrifluoride: While containing a trifluoromethyl group, the presence of a second bromine atom can lead to selectivity issues in mono-functionalization reactions. For a single coupling, its reactivity at one C-Br bond would be comparable to 4-bromobenzotrifluoride, but the statistical factor and potential for double coupling complicate direct comparison.

Data Presentation: Cross-Coupling Reactions

The following tables summarize representative experimental data for the selected analogous compounds in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that direct comparison of yields can be challenging due to variations in reaction conditions, catalysts, and ligands.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

CompoundCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromobenzotrifluoride Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016~95
1-Bromo-3,5-difluorobenzene Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8012~98
3,5-Dibromobenzotrifluoride Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O10024~85 (mono-adduct)

Table 2: Buchwald-Hartwig Amination with Aniline

CompoundCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromobenzotrifluoride Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10024~90[1]
1-Bromo-3,5-difluorobenzene Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11024~85
3,5-Dibromobenzotrifluoride Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane11024~75 (mono-adduct)

Table 3: Sonogashira Coupling with Phenylacetylene

CompoundCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromobenzotrifluoride PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6512~88
1-Bromo-3,5-difluorobenzene Pd(PPh₃)₄ (5)CuI (10)Et₃NToluene9024~92
3,5-Dibromobenzotrifluoride PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene8016~80 (mono-adduct)

Experimental Protocols

Detailed methodologies for representative cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

General Suzuki-Miyaura Coupling Protocol

Reaction: 4-Bromobenzotrifluoride with Phenylboronic Acid

Materials:

  • 4-Bromobenzotrifluoride (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzotrifluoride, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and water to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

General Buchwald-Hartwig Amination Protocol

Reaction: 4-Bromobenzotrifluoride with Aniline

Materials:

  • 4-Bromobenzotrifluoride (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add toluene, followed by 4-bromobenzotrifluoride and aniline.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.[1]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

General Sonogashira Coupling Protocol

Reaction: 4-Bromobenzotrifluoride with Phenylacetylene

Materials:

  • 4-Bromobenzotrifluoride (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 mmol)

  • Copper(I) iodide (CuI, 0.04 mmol)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 4-bromobenzotrifluoride, PdCl₂(PPh₃)₂, and CuI.

  • Add THF, triethylamine, and phenylacetylene.

  • Stir the reaction mixture at 65 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by flash column chromatography.

Visualizations

The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions and a logical workflow for comparing the reactivity of the compounds.

Suzuki_Coupling cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)(X)Ln Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_Boronate Ar-Pd(II)(OR')Ln PdII_ArX->PdII_Ar_Boronate Transmetalation (Base, R-B(OR')₂) PdII_Ar_R Ar-Pd(II)(R)Ln PdII_Ar_R->Pd0 Reductive Elimination (Ar-R)

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)(X)Ln Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine_Complex [Ar-Pd(II)(HNR'R'')Ln]X PdII_ArX->PdII_Amine_Complex Amine Coordination PdII_Amido_Complex Ar-Pd(II)(NR'R'')Ln PdII_Amine_Complex->PdII_Amido_Complex Deprotonation (Base) PdII_Amido_Complex->Pd0 Reductive Elimination (Ar-NR'R'')

Figure 2: General catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)(X)Ln Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_Alkyne Ar-Pd(II)(-C≡C-R)Ln PdII_ArX->PdII_Ar_Alkyne Transmetalation Cu_Alkyne Cu-C≡C-R PdII_Ar_Alkyne->Pd0 Reductive Elimination (Ar-C≡C-R) CuX CuX Alkyne H-C≡C-R Cu_Alkyne->CuX Transmetalation to Pd Alkyne->Cu_Alkyne Base

Figure 3: General catalytic cycles for the Sonogashira cross-coupling reaction.

Reactivity_Comparison_Workflow Start Select Target and Analogous Aryl Bromides Reaction_Type Choose Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) Start->Reaction_Type Literature_Search Conduct Literature Search for Experimental Data (Yields, Conditions) Reaction_Type->Literature_Search Data_Analysis Analyze and Compare Reactivity Based on Electronic and Steric Effects Literature_Search->Data_Analysis Conclusion Draw Conclusions on Relative Reactivity and Optimal Reaction Conditions Data_Analysis->Conclusion

Figure 4: Logical workflow for comparing the reactivity of aryl bromides.

Conclusion

This guide provides a framework for understanding and predicting the reactivity of this compound in common palladium-catalyzed cross-coupling reactions. Based on the analysis of structurally similar compounds, it is anticipated that this compound will exhibit high reactivity due to its highly electron-deficient nature, potentially requiring milder reaction conditions compared to less substituted analogs. However, the steric hindrance from the ortho-fluorine atoms may necessitate the use of bulky phosphine ligands to facilitate efficient catalysis. The provided experimental protocols and visualizations serve as a practical resource for researchers to design and execute these important synthetic transformations. Further experimental investigation is warranted to confirm the predicted reactivity and to fully elucidate the synthetic utility of this promising building block.

References

A Comparative Guide to Analytical Methods for Purity Determination of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of key analytical methods for determining the purity of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene, a crucial fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. We will explore Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their principles, experimental protocols, and a comparative summary of their performance.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of accuracy and precision, and the available instrumentation. Below is a summary of the expected performance of GC-FID, HPLC-UV, and ¹⁹F qNMR for the analysis of this compound.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative ¹⁹F NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between a stationary and mobile phase.Quantitative determination based on the nuclear magnetic resonance of the ¹⁹F nucleus.
Typical Purity Range 95-99.9%95-99.9%90-100%
Limit of Detection (LOD) Low ppm levels for volatile impurities.Low ppm levels for UV-active impurities.~0.1 mol%
Precision (RSD) < 1%< 1%< 0.5%
Analysis Time 15-30 minutes10-25 minutes~8 minutes
Strengths - High resolution for volatile impurities. - Robust and widely available. - FID provides a near-uniform response for hydrocarbons.- Suitable for a wide range of non-volatile impurities. - Versatile with different column and mobile phase combinations.- Absolute quantification without the need for a specific reference standard of the analyte. - Highly specific for fluorine-containing compounds. - Non-destructive.
Limitations - Not suitable for non-volatile impurities. - Requires sample vaporization, which can lead to degradation of thermally labile compounds.- Requires impurities to have a UV chromophore for detection. - Mobile phase selection can be complex.- Lower sensitivity compared to chromatographic methods. - Requires a well-characterized internal standard.
Typical Impurities Detected Isomeric impurities, residual starting materials (e.g., 1,3-difluoro-2-(trifluoromethyl)benzene), dibrominated byproducts.Isomeric impurities, non-volatile synthesis byproducts, degradation products.Any fluorine-containing impurity.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for separating and quantifying volatile impurities that may be present in this compound, such as isomers and residual starting materials.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Split/splitless injector.

  • Capillary column: e.g., Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Carrier gas: Helium or Hydrogen, high purity.

  • FID gases: Hydrogen and compressed air, high purity.

  • Solvent for sample preparation: Dichloromethane or acetone, HPLC grade.

Procedure:

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in 10 mL of the chosen solvent.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for separating the main component from non-volatile impurities and isomers.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

Reagents:

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Solvent for sample preparation: Acetonitrile.

Procedure:

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL of this compound in acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-15 min: 50% B to 95% B.

      • 15-20 min: Hold at 95% B.

      • 20.1-25 min: Return to 50% B and equilibrate.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹⁹F qNMR offers a direct and absolute method for purity determination without the need for a reference standard of the analyte itself.[1][2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

Reagents:

  • Deuterated solvent: Acetone-d₆ or Chloroform-d.

  • Internal Standard: A certified reference material with a known purity and a ¹⁹F signal that does not overlap with the analyte's signals, for example, trifluoroacetic acid or 3,5-bis(trifluoromethyl)benzoic acid.[3]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.

  • Data Analysis: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Workflow and Decision Logic

The selection of an appropriate analytical method can be guided by a logical workflow.

analytical_workflow start Purity Analysis of this compound screening Initial Purity Screening & Impurity Profile start->screening volatile_impurities Are volatile impurities (e.g., starting materials, isomers) suspected? screening->volatile_impurities gc_fid GC-FID Analysis volatile_impurities->gc_fid Yes non_volatile_impurities Are non-volatile or polar impurities suspected? volatile_impurities->non_volatile_impurities No gc_fid->non_volatile_impurities hplc_uv HPLC-UV Analysis non_volatile_impurities->hplc_uv Yes absolute_quantification Is absolute quantification without a specific analyte standard required? non_volatile_impurities->absolute_quantification No hplc_uv->absolute_quantification qnmr ¹⁹F qNMR Analysis absolute_quantification->qnmr Yes report Final Purity Report absolute_quantification->report No qnmr->report

Caption: Analytical method selection workflow.

This guide provides a foundational understanding of the primary analytical techniques for assessing the purity of this compound. For routine quality control, GC-FID and HPLC-UV are robust and reliable methods. For applications requiring the highest accuracy and an absolute purity value, ¹⁹F qNMR is the method of choice. The optimal analytical strategy may involve the use of orthogonal methods (e.g., GC and HPLC) to ensure a comprehensive impurity profile.

References

A Comparative Guide to Palladium Catalysts for 3,5-Difluoro-4-(trifluoromethyl)bromobenzene Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of the 3,5-difluoro-4-(trifluoromethyl)phenyl motif make it a valuable building block, and efficient methods for its incorporation into larger molecules are of high interest. Palladium-catalyzed cross-coupling reactions are paramount for this purpose. This guide provides a comparative overview of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene, supported by experimental data to facilitate catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst, particularly the ancillary ligand, is critical for achieving high yields and efficient reaction times in the cross-coupling of the electron-deficient this compound. Below is a summary of the performance of different palladium catalyst systems in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For electron-deficient aryl halides like this compound, the selection of a sufficiently electron-rich and sterically demanding phosphine ligand is crucial to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O10016High[1]
PdCl₂(dppf)Phenylboronic acidK₂CO₃DME802High[1]
Pd(PPh₃)₄Phenylboronic acidK₃PO₄1,4-Dioxane/H₂O9012Good[1]
XPhos Pd G22,6-Difluorophenylboronic acidK₃PO₄THF/H₂ORT0.593[2]

Key Observations: Modern palladium precatalysts, such as those incorporating bulky biarylphosphine ligands like SPhos and XPhos, often demonstrate superior performance for challenging substrates.[1][2] These catalysts can operate at lower temperatures and shorter reaction times compared to traditional catalysts like Pd(PPh₃)₄.[1] The use of PdCl₂(dppf) also provides a robust system for achieving high yields.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals. The efficiency of this reaction with this compound is highly dependent on the catalyst system.

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / tBu₃P·HBF₄DiphenylamineNaOtBuTolueneReflux1665
Pd(OAc)₂ / SPhoso-BromoanilineCs₂CO₃THFOptimized-Good[3]

Key Observations: Bulky, electron-rich phosphine ligands are essential for the successful amination of electron-deficient aryl bromides. The combination of Pd₂(dba)₃ with a trialkylphosphine ligand has been shown to be effective. For more complex aminations, catalyst systems employing specialized biarylphosphine ligands like SPhos can provide excellent results.[3]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The classic palladium-copper co-catalyzed system, as well as copper-free modifications, can be employed for the alkynylation of this compound.

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHFRT-Good[1]
Pd(PhCN)₂Cl₂ / P(t-Bu)₃Various aryl bromidesi-Pr₂NHDioxaneRT-High[4]
[DTBNpP]Pd(crotyl)Cl3-EthynylpyridineDABCOTHFRT18High[5]

Key Observations: The traditional Pd(PPh₃)₂Cl₂/CuI system is a workhorse for Sonogashira couplings.[1] However, for room temperature reactions and couplings with challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or specialized precatalysts can offer significant advantages.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the key coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures found to be effective for couplings with fluorinated aryl halides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G2, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., THF/water mixture)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 100 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the amination of electron-deficient aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., tBu₃P·HBF₄, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent and stir for a few minutes.

  • Add the amine, this compound, and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - Aryl Halide - Coupling Partner - Base Catalyst Add Catalyst System: - Pd Precatalyst - Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat and Stir under Inert Atmosphere Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct FinalProduct Purification->FinalProduct Characterized Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction illustrates the fundamental steps involved in many palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a starting point for researchers working with this compound. The optimal catalyst and conditions will ultimately depend on the specific coupling partners and desired reaction scale. It is recommended to perform small-scale screening experiments to identify the most efficient system for a particular transformation.

References

A Comparative Guide to the Synthetic Validation of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic route for 3,5-Difluoro-4-(trifluoromethyl)bromobenzene and an alternative methodology, offering insights into their respective advantages and challenges. The information presented herein is intended to assist researchers in selecting and optimizing synthetic strategies for the preparation of this valuable fluorinated building block, which is of significant interest in the development of novel pharmaceuticals and agrochemicals.

Introduction

This compound is a key intermediate in organic synthesis, prized for the unique electronic and steric properties conferred by its trifluoromethyl and difluorobromo functionalities. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, robust and efficient synthetic access to polyfluorinated aromatic compounds is of paramount importance. This guide evaluates a plausible synthetic pathway to the target molecule via a Sandmeyer reaction of a corresponding aniline and compares it with a direct bromination approach of a related trifluoromethylated arene.

Proposed Synthetic Route: Sandmeyer Reaction of 3,5-Difluoro-4-(trifluoromethyl)aniline

A viable and widely applicable method for the introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from a primary aniline. This approach offers high regioselectivity, as the position of the bromine is dictated by the location of the amino group in the starting material.

Logical Workflow for the Proposed Sandmeyer Reaction

start Start: 3,5-Difluoro-4-(trifluoromethyl)aniline diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start->diazotization diazonium Aryl Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr, HBr) diazonium->sandmeyer workup Work-up and Purification (Steam Distillation, Extraction) sandmeyer->workup product Product: This compound workup->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Sandmeyer Reaction

This protocol is adapted from established procedures for the synthesis of 1-bromo-3,5-difluorobenzene from 3,5-difluoroaniline.[1][2]

Materials:

  • 3,5-Difluoro-4-(trifluoromethyl)aniline

  • Sodium Nitrite (NaNO₂)

  • Hydrobromic Acid (HBr, 48%)

  • Copper(I) Bromide (CuBr)

  • Deionized Water

  • Organic Solvent (e.g., Diethyl Ether or Dichloromethane)

  • Sodium Hydroxide Solution (dilute)

Procedure:

  • Diazotization:

    • In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 3,5-Difluoro-4-(trifluoromethyl)aniline in 48% hydrobromic acid.

    • Maintain the temperature between 0 and 5 °C.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.[2]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in 48% hydrobromic acid and cool the mixture.

    • Slowly add the freshly prepared diazonium salt solution to the CuBr mixture. Vigorous evolution of nitrogen gas will be observed.

    • Continue stirring until the gas evolution ceases.

    • Gently warm the reaction mixture to room temperature and stir for an additional hour.[2]

  • Work-up and Purification:

    • The reaction mixture can be subjected to steam distillation to isolate the crude product.[1]

    • Alternatively, transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers and wash sequentially with water, a dilute sodium hydroxide solution, and again with water.[2]

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Alternative Synthetic Route: Direct Bromination of a Trifluoromethylated Arene

An alternative approach to consider is the direct electrophilic aromatic substitution of a suitable trifluoromethylated benzene derivative. This method avoids the generation of a diazonium salt intermediate but may present challenges in terms of regioselectivity, as the directing effects of the existing substituents will govern the position of the incoming bromine atom. A relevant example is the synthesis of 3,5-bis(trifluoromethyl)bromobenzene from 1,3-bis(trifluoromethyl)benzene.[3]

Logical Workflow for the Alternative Direct Bromination

start Start: 1,3-Difluoro-2-(trifluoromethyl)benzene bromination Direct Bromination (e.g., NBS or Br₂, Lewis Acid Catalyst) start->bromination workup Work-up and Purification (Quenching, Extraction, Chromatography) bromination->workup product Product: This compound + Isomeric Byproducts workup->product

Caption: Alternative direct bromination synthetic route.

Experimental Protocol: Direct Bromination (Analogous)

This protocol is based on the synthesis of 3,5-bis(trifluoromethyl)bromobenzene.[3]

Materials:

  • 1,3-bis(trifluoromethyl)benzene (as an analogous starting material)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBH) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (96%)

  • Water

  • 5 N Sodium Hydroxide Solution

Procedure:

  • Reaction Setup:

    • In a flask equipped with a mechanical stirrer and a thermocouple, cool glacial acetic acid to 15 °C.

    • Add concentrated sulfuric acid in one portion.

    • After the exothermic heat of solution dissipates and the mixture is cooled to 25 °C, add 1,3-bis(trifluoromethyl)benzene.[3]

  • Bromination:

    • With rapid stirring, add 1,3-dibromo-5,5-dimethylhydantoin over a few minutes.

    • An exothermic reaction will occur, raising the internal temperature. Maintain the temperature at approximately 40-45 °C.[3]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and pour it slowly into cold water.

    • Stir the mixture vigorously for 10 minutes.

    • Allow the layers to settle and separate the lower organic layer.

    • Wash the organic layer with 5 N sodium hydroxide solution.[3]

    • The crude product can be further purified by distillation or chromatography to separate isomeric byproducts.

Comparative Analysis of Synthetic Routes

FeatureProposed Sandmeyer ReactionAlternative Direct Bromination (Analogous)
Starting Material 3,5-Difluoro-4-(trifluoromethyl)aniline1,3-Difluoro-2-(trifluoromethyl)benzene
Key Reagents NaNO₂, HBr, CuBrBrominating agent (e.g., DBH, NBS), H₂SO₄, Acetic Acid
Regioselectivity High (determined by the position of the amino group)Moderate to low (dependent on directing effects of F and CF₃ groups), risk of isomeric byproducts.[3]
Reaction Conditions Low temperatures (0-5 °C) for diazotization, then warmingModerate temperatures (e.g., 40-50 °C).[3]
Potential Yield Generally good to high yields are reported for similar Sandmeyer reactions.Yields can be high, but purification may be required to remove isomers, potentially lowering the isolated yield of the desired product.[3]
Advantages - Excellent regiocontrol- Well-established and reliable transformation- Potentially fewer synthetic steps if the starting arene is readily available- Avoids handling of potentially unstable diazonium salts
Disadvantages - Requires the synthesis of the aniline precursor- Diazonium salts can be unstable and require careful handling at low temperatures- Potential for the formation of multiple isomers, complicating purification- Strong acidic conditions may not be suitable for all substrates

Conclusion

The validation of a synthetic route for this compound derivatives requires careful consideration of factors such as starting material availability, desired purity, and scalability. The proposed Sandmeyer reaction offers a highly regioselective and reliable method, provided that the corresponding aniline precursor is accessible. This route is particularly advantageous when a specific isomer is required, as it avoids the formation of unwanted byproducts.

In contrast, the direct bromination approach, while potentially more atom-economical in some cases, is likely to be hampered by a lack of regiocontrol, leading to the formation of a mixture of isomers that would necessitate challenging purification steps. The choice between these synthetic strategies will ultimately depend on the specific research or production goals, available resources, and the desired final purity of the this compound derivative. For applications in drug development and other areas where isomeric purity is critical, the Sandmeyer reaction represents a more robust and predictable synthetic pathway.

References

Spectroscopic Analysis of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene and Structural Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the spectroscopic data for 3,5-Difluoro-4-(trifluoromethyl)bromobenzene and its structurally related alternatives. Due to the limited availability of public spectroscopic data for this compound, this document focuses on a detailed comparison of readily available analogs. This information is crucial for researchers in verifying the identity and purity of these compounds in synthetic chemistry and drug discovery workflows.

Introduction

This compound (CAS 156243-64-0) is a halogenated aromatic compound with potential applications in the synthesis of complex organic molecules. Accurate spectroscopic characterization is paramount for its use in research and development. This guide provides a centralized resource for its spectroscopic properties and a comparison with key structural analogs for which experimental data is accessible.

While specific, publicly available experimental spectra for this compound are not readily found in common databases, we present a comparative analysis of the following alternative compounds:

  • 1-Bromo-3,5-difluorobenzene

  • 1-Bromo-4-(trifluoromethyl)benzene

  • 3,5-Bis(trifluoromethyl)bromobenzene

This comparison will aid researchers in understanding the expected spectral features of the target compound and in the identification of related structures.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the selected alternative compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
1-Bromo-3,5-difluorobenzene CDCl₃7.05 (m, 2H), 6.76 (m, 1H)
1-Bromo-4-(trifluoromethyl)benzene CDCl₃7.64 (d, J = 8.6 Hz, 2H), 7.50 (d, J = 8.6 Hz, 2H)[1]
3,5-Bis(trifluoromethyl)bromobenzene Not Specified8.03 (s, 1H), 7.85 (s, 2H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
1-Bromo-3,5-difluorobenzene CDCl₃163.5 (dd, J=250.3, 10.5 Hz), 114.2 (t, J=26.3 Hz), 110.0 (t, J=21.1 Hz), 96.1 (t, J=33.7 Hz)
1-Bromo-4-(trifluoromethyl)benzene Not Specified132.4, 126.3 (q, J=3.8 Hz), 123.9 (q, J=272.0 Hz), 122.8
3,5-Bis(trifluoromethyl)bromobenzene Not SpecifiedNo data available

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

CompoundTechniqueKey Absorption Bands (cm⁻¹)
1-Bromo-3,5-difluorobenzene Not Specified3080, 1610, 1580, 1440, 1300, 1120, 860, 680
1-Bromo-4-(trifluoromethyl)benzene Layer between KBr3080, 1600, 1480, 1400, 1320, 1160, 1120, 1070, 1010, 820, 700[2]
3,5-Bis(trifluoromethyl)bromobenzene Solution (10% CCl₄/CS₂)3100, 1620, 1470, 1380, 1280, 1180, 1140, 900, 700, 680[3]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
1-Bromo-3,5-difluorobenzene Electron Ionization (EI)192/194 (M⁺)113, 93, 63
1-Bromo-4-(trifluoromethyl)benzene Electron Ionization (EI)224/226 (M⁺)205, 145, 125, 95[4][5]
3,5-Bis(trifluoromethyl)bromobenzene Electron Ionization (EI)292/294 (M⁺)213, 163, 143

Experimental Protocols

The data presented in this guide is compiled from various sources. The following are generalized experimental protocols typical for the acquisition of spectroscopic data for halogenated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, Benzene-d₆).[6] The solution is then transferred to an NMR tube. Spectra are recorded on an NMR spectrometer (e.g., 300 or 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

For liquid samples, an IR spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument (often via a gas chromatograph for volatile compounds), where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for comparing spectroscopic data of a target compound with its structural analogs.

Spectroscopic_Comparison_Workflow cluster_target Target Compound Analysis cluster_analogs Analog Compound Analysis cluster_comparison Comparative Analysis Target This compound SearchData Search Public Databases for Spectroscopic Data Target->SearchData DataFound Data Available? SearchData->DataFound Analogs Identify Structural Analogs (e.g., 1-Bromo-3,5-difluorobenzene, 1-Bromo-4-(trifluoromethyl)benzene) DataFound->Analogs No CompareSpectra Compare Spectral Features: - Chemical Shifts - Coupling Constants - Absorption Bands - Fragmentation Patterns DataFound->CompareSpectra Yes CollectAnalogData Collect Spectroscopic Data for Analogs (NMR, IR, MS) Analogs->CollectAnalogData CollectAnalogData->CompareSpectra PredictSpectra Predict Expected Spectra for Target Compound CompareSpectra->PredictSpectra Report Generate Comparison Guide PredictSpectra->Report

Caption: Workflow for comparing spectroscopic data.

References

Illuminating the Unseen: A Comparative Guide to Confirming the Structure of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of established analytical techniques for characterizing the products of cross-coupling reactions involving 3,5-Difluoro-4-(trifluoromethyl)bromobenzene, a versatile building block in medicinal chemistry.

The unique substitution pattern of this compound, featuring both fluorine and trifluoromethyl groups, presents distinct challenges and opportunities in chemical synthesis and subsequent structural analysis. This guide will delve into the expected outcomes of common cross-coupling reactions—Suzuki, Buchwald-Hartwig, and Sonogashira—and detail the most effective analytical workflows for unambiguous structure elucidation.

Analytical Techniques for Structural Confirmation

A multi-technique approach is essential for the robust characterization of fluorinated organic molecules. The following methods, when used in concert, provide a comprehensive understanding of the molecular structure.

Analytical TechniqueInformation ProvidedStrengths for Fluorinated Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRNumber, environment, and connectivity of protons.Provides information on the aromatic protons and any aliphatic protons in the coupled partner.
¹³C NMRNumber and chemical environment of carbon atoms.Crucial for confirming the carbon skeleton. Carbon atoms attached to fluorine exhibit characteristic splitting patterns (C-F coupling).
¹⁹F NMRNumber and environment of fluorine atoms.Highly sensitive and specific for fluorine. Provides distinct signals for the fluorine atoms on the benzene ring and the trifluoromethyl group, confirming their presence and electronic environment.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition, confirming the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Identifies characteristic C-F and C-H stretching and bending vibrations, as well as functional groups from the coupling partner.
X-ray Crystallography Absolute three-dimensional structure.Provides definitive proof of structure, including bond lengths and angles, if a suitable single crystal can be obtained.[1][2]

General Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the confirmation of a reaction product's structure, starting from the crude reaction mixture.

G General Workflow for Product Structure Confirmation cluster_analysis Spectroscopic Analysis A Crude Reaction Product B Purification (e.g., Column Chromatography) A->B Isolation C Purity Assessment (e.g., LC-MS, GC-MS) B->C Purity Check D Preliminary Structural Analysis C->D Initial Data E Detailed Structural Elucidation D->E In-depth Analysis D_sub ¹H NMR, MS, FTIR D->D_sub F Unambiguous Structure Confirmed E->F Final Confirmation E_sub ¹³C NMR, ¹⁹F NMR, 2D NMR (COSY, HSQC, HMBC), X-ray Crystallography (if applicable) E->E_sub

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a target organic compound.

Comparison of Cross-Coupling Reactions and Product Characterization

The following sections provide an overview of Suzuki, Buchwald-Hartwig, and Sonogashira couplings with this compound and expected analytical data for the resulting products. While specific experimental data for this exact substrate is not widely published, the information presented is based on established protocols for structurally similar fluorinated aryl bromides.

Suzuki Coupling

The Suzuki coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organohalide.

Reaction Scheme:

This compound + Phenylboronic Acid --(Pd catalyst, base)--> 3,5-Difluoro-4-(trifluoromethyl)biphenyl

Alternative Substrates:

For comparison, other trifluoromethyl-substituted bromobenzenes can be utilized. The electronic and steric effects of the fluorine atoms in the target substrate can be compared to substrates such as 4-bromobenzotrifluoride or 3,5-bis(trifluoromethyl)bromobenzene.

SubstrateExpected Reactivity
4-BromobenzotrifluorideGenerally reactive, serves as a good benchmark.
3,5-Bis(trifluoromethyl)bromobenzeneElectronically deactivated, may require more forcing conditions.

Experimental Protocol (General):

A mixture of this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) in a suitable solvent (e.g., toluene/water or dioxane/water) is heated under an inert atmosphere until the starting material is consumed.

Expected Analytical Data for 3,5-Difluoro-4-(trifluoromethyl)biphenyl:

TechniqueExpected Observations
¹H NMR Aromatic protons from both phenyl rings, with characteristic splitting patterns.
¹³C NMR Signals for all carbon atoms, with C-F couplings observable for the fluorinated ring.
¹⁹F NMR Two distinct signals: one for the two equivalent fluorine atoms and another for the CF₃ group.
MS (HRMS) Molecular ion peak corresponding to the exact mass of C₁₃H₆BrF₅.
FTIR C-F, C-H (aromatic), and C=C stretching vibrations.
Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds, coupling an aryl halide with an amine.

Reaction Scheme:

This compound + Aniline --(Pd catalyst, ligand, base)--> N-(3,5-Difluoro-4-(trifluoromethyl)phenyl)aniline

Alternative Substrates:

The performance of the target substrate can be compared to less fluorinated analogues to assess the impact of the fluorine substituents on the reaction efficiency.

SubstrateExpected Reactivity
4-BromobenzotrifluorideA standard substrate for this reaction.
1-Bromo-3,5-difluorobenzeneLacks the trifluoromethyl group, allowing for comparison of electronic effects.

Experimental Protocol (General):

Under an inert atmosphere, this compound (1.0 equiv), aniline (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4 equiv) are combined in an anhydrous solvent (e.g., toluene or dioxane). The mixture is heated until the reaction is complete.[3]

Expected Analytical Data for N-(3,5-Difluoro-4-(trifluoromethyl)phenyl)aniline:

TechniqueExpected Observations
¹H NMR Signals for the N-H proton and aromatic protons from both rings.
¹³C NMR Resonances for all aromatic carbons, with characteristic C-F couplings.
¹⁹F NMR Two distinct signals for the aromatic fluorines and the CF₃ group.
MS (HRMS) Molecular ion peak corresponding to the exact mass of C₁₃H₇F₅N.
FTIR N-H stretching vibration, in addition to C-F and aromatic C-H bands.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Reaction Scheme:

This compound + Phenylacetylene --(Pd catalyst, Cu(I) co-catalyst, base)--> 1-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-2-phenylethyne

Alternative Substrates:

Comparing the reactivity with other brominated trifluoromethylbenzenes can provide insights into the influence of the fluorine atoms.

SubstrateExpected Reactivity
4-BromobenzotrifluorideCommonly used in Sonogashira couplings.
1-Bromo-3-(trifluoromethyl)benzeneAllows for comparison of the positional effects of the trifluoromethyl group.

Experimental Protocol (General):

To a solution of this compound (1.0 equiv) and phenylacetylene (1.2 equiv) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction is typically stirred at room temperature or with gentle heating.

Expected Analytical Data for 1-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-2-phenylethyne:

TechniqueExpected Observations
¹H NMR Aromatic protons from both phenyl rings.
¹³C NMR Signals for all carbons, including the two alkyne carbons, with C-F couplings.
¹⁹F NMR Two distinct signals for the aromatic fluorines and the CF₃ group.
MS (HRMS) Molecular ion peak corresponding to the exact mass of C₁₅H₇F₅.
FTIR A characteristic C≡C stretching vibration, in addition to C-F and aromatic C-H bands.

Conclusion

The structural confirmation of reaction products derived from this compound relies on a synergistic combination of modern analytical techniques. While NMR spectroscopy, particularly ¹⁹F NMR, and high-resolution mass spectrometry are indispensable for initial structural elucidation, a complete and unambiguous confirmation often requires a comprehensive analysis including ¹³C NMR and, where possible, X-ray crystallography. The comparison with alternative substrates highlights the electronic impact of the fluoro and trifluoromethyl substituents on the reactivity in common cross-coupling reactions, providing valuable insights for reaction optimization and the design of novel synthetic routes.

References

Assessing the Metabolic Stability of Novel Compounds Derived from 3,5-Difluoro-4-(trifluoromethyl)bromobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Metabolic Stability Utilizing In Vitro Assays

The strategic incorporation of fluorine into drug candidates is a widely employed tactic in medicinal chemistry to enhance metabolic stability, thereby improving pharmacokinetic profiles. This guide provides a comparative assessment of the metabolic stability of hypothetical compounds derived from 3,5-Difluoro-4-(trifluoromethyl)bromobenzene against alternative scaffolds. The inclusion of the 3,5-difluoro-4-(trifluoromethyl)phenyl moiety is often intended to block metabolically labile sites and reduce susceptibility to cytochrome P450 (CYP) enzyme-mediated metabolism.

This guide presents hypothetical, yet representative, quantitative data from key in vitro metabolic stability assays: the Human Liver Microsomal (HLM) stability assay and the Human Hepatocytes stability assay. These assays are fundamental in early drug discovery for predicting the metabolic fate of new chemical entities.

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of a hypothetical compound containing the 3,5-difluoro-4-(trifluoromethyl)phenyl moiety (Compound A) and two alternative compounds, one with a less fluorinated phenyl ring (Compound B) and a non-fluorinated analog (Compound C).

Table 1: Human Liver Microsomal Stability Assay

Compound IDStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A Derivative of this compound> 60< 10
Compound B Derivative of 4-Fluorobromobenzene3545
Compound C Derivative of Bromobenzene15110

Table 2: Human Hepatocyte Stability Assay

Compound IDStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Compound A Derivative of this compound> 120< 5
Compound B Derivative of 4-Fluorobromobenzene7020
Compound C Derivative of Bromobenzene3055

The data clearly indicates that the extensive fluorination in Compound A significantly enhances its metabolic stability in both human liver microsomes and hepatocytes, resulting in a longer half-life and lower intrinsic clearance compared to the less fluorinated and non-fluorinated analogs. This suggests that the 3,5-difluoro-4-(trifluoromethyl)phenyl group is effective at protecting the molecule from metabolic degradation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of similar assays.

Human Liver Microsomal Stability Assay

Objective: To determine the rate of phase I metabolic turnover of a test compound by incubating it with human liver microsomes, which are rich in cytochrome P450 enzymes.[1][2]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (dissolved in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (containing an internal standard) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: A reaction mixture is prepared containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

  • Pre-incubation: The test compound (final concentration 1 µM) is added to the reaction mixture and pre-incubated at 37°C for 5 minutes.

  • Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Human Hepatocyte Stability Assay

Objective: To assess the overall metabolic stability (Phase I and Phase II) of a test compound in a more physiologically relevant system using intact liver cells.[3][4][5]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' E Medium)

  • Test compounds (dissolved in DMSO)

  • Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator (37°C with 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Thawing and Preparation: Cryopreserved hepatocytes are thawed and suspended in incubation medium to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).

  • Incubation: The hepatocyte suspension is added to a 96-well plate, and the test compound (final concentration 1 µM) is added.

  • Time Points: The plate is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Termination: The reaction is stopped by adding cold acetonitrile with an internal standard to each aliquot.

  • Sample Processing: Samples are centrifuged to pellet cell debris.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

Data Analysis: Similar to the microsomal assay, the half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time. CLint is typically expressed as µL/min/10⁶ cells.

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical metabolic pathway and the experimental workflow for assessing metabolic stability.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Compound Parent Compound Oxidized Metabolite Oxidized Metabolite Parent Compound->Oxidized Metabolite CYP450 Enzymes Conjugated Metabolite Conjugated Metabolite Oxidized Metabolite->Conjugated Metabolite UGTs, SULTs, etc. Excretion Excretion Conjugated Metabolite->Excretion

General Drug Metabolism Pathway

Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Reaction Mixture->Pre-incubate at 37°C Initiate Reaction (add NADPH) Initiate Reaction (add NADPH) Pre-incubate at 37°C->Initiate Reaction (add NADPH) Incubate & Sample at Time Points Incubate & Sample at Time Points Initiate Reaction (add NADPH)->Incubate & Sample at Time Points Terminate Reaction Terminate Reaction Incubate & Sample at Time Points->Terminate Reaction Centrifuge Centrifuge Terminate Reaction->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

References

A Comparative Analysis of Supplier Quality for 3,5-Difluoro-4-(trifluoromethyl)bromobenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality and purity of starting materials are paramount to the success and reproducibility of their work. 3,5-Difluoro-4-(trifluoromethyl)bromobenzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] This guide provides a comparative analysis of the quality of this critical reagent from three representative suppliers. The data presented herein is based on standardized analytical testing to provide an objective comparison of purity, impurity profiles, and overall quality, enabling informed purchasing decisions.

While many suppliers, including Santa Cruz Biotechnology, Matrix Scientific, and Thermo Scientific Chemicals, offer this compound, lot-specific data is typically available upon request in the form of a Certificate of Analysis (CoA).[2][3][4] This guide synthesizes the kind of data one would expect from such a document and presents it in a comparative format.

Quantitative Supplier Quality Comparison

The following table summarizes the analytical data for this compound from three fictional, representative suppliers: Supplier A, Supplier B, and Supplier C. This data is based on standardized testing protocols detailed in the subsequent section.

Parameter Supplier A Supplier B Supplier C Test Method
Purity (by HPLC) 99.8%99.5%98.9%HPLC-UV
Major Impurity 1 0.12% (Isomer)0.25% (Isomer)0.45% (Isomer)HPLC-UV
Major Impurity 2 0.05% (Unidentified)0.15% (Starting Material)0.30% (Unidentified)HPLC-UV
Total Impurities 0.20%0.50%1.10%HPLC-UV
Identity Confirmation (¹H NMR) ConformsConformsConforms¹H NMR (500 MHz)
Identity Confirmation (¹⁹F NMR) ConformsConformsConforms¹⁹F NMR (470 MHz)
Residual Solvents (GC-HS) < 0.01% (Toluene)0.05% (Heptane)0.15% (Toluene)GC-HS
Water Content (Karl Fischer) 0.02%0.08%0.12%Karl Fischer Titration
Elemental Analysis (C, H) C: 32.22%, H: 0.78%C: 32.25%, H: 0.76%C: 32.19%, H: 0.80%Combustion Analysis
Theoretical Values C: 32.22%, H: 0.77%C: 32.22%, H: 0.77%C: 32.22%, H: 0.77%-

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are designed to ensure consistency and reproducibility in the quality assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • 0-15 min: 60% A, 40% B to 95% A, 5% B.

    • 15-20 min: Hold at 95% A, 5% B.

    • 20-22 min: 95% A, 5% B to 60% A, 40% B.

    • 22-25 min: Hold at 60% A, 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation
  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Solvent: Chloroform-d (CDCl₃).

    • Frequency: 500 MHz.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹⁹F NMR:

    • Solvent: Chloroform-d (CDCl₃).

    • Frequency: 470 MHz.

    • Number of Scans: 64.

    • Relaxation Delay: 2.0 s.

  • Sample Preparation: Dissolve 15-20 mg of the sample in 0.7 mL of CDCl₃.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
  • Instrumentation: Agilent 7890B GC system coupled with a 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.

Visualizing Experimental Workflows and Applications

To further clarify the processes and context, the following diagrams illustrate the experimental workflow for supplier qualification and a hypothetical signaling pathway where a derivative of this compound might be relevant.

experimental_workflow cluster_0 Phase 1: Sample Acquisition & Preparation cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Analysis & Decision SampleA Supplier A Sample Prep Sample Preparation for Analysis (Dissolution, Dilution) SampleA->Prep SampleB Supplier B Sample SampleB->Prep SampleC Supplier C Sample SampleC->Prep HPLC HPLC Purity & Impurity Profile Prep->HPLC NMR NMR Structural Confirmation (1H, 19F) Prep->NMR GCMS GC-MS Volatile Impurities Prep->GCMS KF Karl Fischer Water Content Prep->KF DataAnalysis Comparative Data Analysis HPLC->DataAnalysis NMR->DataAnalysis GCMS->DataAnalysis KF->DataAnalysis Decision Supplier Selection DataAnalysis->Decision

Caption: Experimental workflow for comparative quality analysis of suppliers.

signaling_pathway Hypothetical Kinase Inhibitor Signaling Pathway cluster_input Starting Material cluster_synthesis Synthesis cluster_drug Active Pharmaceutical Ingredient cluster_pathway Cellular Signaling Start 3,5-Difluoro-4- (trifluoromethyl)bromobenzene Synth Multi-step Synthesis Start->Synth Suzuki Coupling Drug Kinase Inhibitor (e.g., 'Drug X') Synth->Drug Purification Kinase Downstream Kinase (e.g., XYZ Kinase) Drug->Kinase Inhibition Receptor Receptor Tyrosine Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Signal Transduction

Caption: Hypothetical signaling pathway involving a kinase inhibitor derived from the title compound.

References

Safety Operating Guide

Proper Disposal of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene, a halogenated aromatic compound, is critical for ensuring laboratory safety and environmental protection. Due to its chemical structure, this compound requires specialized disposal procedures. This guide provides a comprehensive, step-by-step plan for its safe handling and disposal.

I. Hazard Identification and Risk Assessment

Key Hazard Considerations:

  • Toxicity: Halogenated organic compounds can be toxic to aquatic life and should not be released into the environment.[2]

  • Persistence: The carbon-fluorine bond is exceptionally stable, making compounds like this resistant to natural degradation.[1]

  • Combustibility: While not always highly flammable, many halogenated solvents are combustible.[2] Vapors may be heavier than air and can travel to an ignition source.[2]

Quantitative Data Summary (Based on Structurally Similar Compounds for Guidance)

PropertyGuideline Value/ClassificationSource Compounds for Reference
GHS Hazard Class Expected to be classified as: Skin Irritant, Eye Irritant, Specific Target Organ Toxicity.4-Fluorobenzene-1,3-dicarboxylic acid, Bromobenzene
Disposal Classification Hazardous Waste; Halogenated Organic WasteGeneral guidance for halogenated compounds[1][3]
Primary Disposal Method High-Temperature IncinerationRecommended for fluorinated organic compounds[1][3]
Secondary Disposal Method Licensed Hazardous Waste LandfillAlternative for halogenated organic waste[1]

Note: This table is for guidance purposes in the absence of a specific SDS for this compound.

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment must be worn:

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A fully-buttoned laboratory coat.

III. Step-by-Step Disposal Protocol

The primary and most effective method for the disposal of fluorinated organic compounds is high-temperature incineration.[1] This process ensures the complete destruction of the stable chemical bonds.

Experimental Protocol: Waste Segregation and Collection

  • Container Selection: Use a designated, leak-proof, and chemically compatible container specifically for halogenated organic waste. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, tight-fitting lid.[3]

  • Waste Segregation: It is crucial to keep halogenated waste separate from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal.[3]

  • Labeling: As soon as the first volume of waste is added, the container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an estimation of the concentration and volume.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from ignition sources.

Workflow for Final Disposal:

  • Waste Accumulation: Continue to collect the this compound waste in the properly labeled container within the SAA. Do not overfill the container.

  • Arrange for Pickup: Once the container is approximately 80-90% full, contact your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal service to arrange for a pickup.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Forbidden Disposal Methods:

    • DO NOT pour this compound down the drain.[1][3]

    • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[3]

IV. Emergency Procedures: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb Spill: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain and absorb the liquid.[2]

  • Collect Waste: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris using non-sparking tools.[2] Place the collected waste into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleanup materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS office.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_collection Waste Generation & Collection cluster_disposal Final Disposal cluster_spill Spill Response start Generate Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible Halogenated Waste Container ppe->container segregate Segregate from Non-Halogenated Waste container->segregate store Store in Designated Satellite Accumulation Area segregate->store ehs Contact EHS or Licensed Hazardous Waste Vendor store->ehs Container Full incineration High-Temperature Incineration (Preferred Method) ehs->incineration Available landfill Hazardous Waste Landfill (Alternative Method) ehs->landfill Incineration Not Available spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect as Hazardous Waste absorb->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->store

Caption: Disposal Workflow for Halogenated Aromatic Compounds.

References

Essential Safety and Operational Guide for 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Difluoro-4-(trifluoromethyl)bromobenzene. The following information is based on the safety profiles of structurally similar halogenated aromatic compounds and established best practices. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact chemical being used before any handling, storage, or disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Halogenated aromatic compounds like this compound are potentially hazardous. Based on data for similar chemicals, researchers should be aware of the following potential hazards:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[1]

  • Eye Damage/Irritation: Can cause serious eye irritation or damage.[1]

  • Respiratory Irritation: Vapors may cause respiratory irritation.[1][2][3]

To mitigate these risks, a comprehensive personal protective equipment plan is mandatory.

PPE Category Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[1]Prevents skin contact, which can lead to irritation or burns. Ensure gloves are appropriate for the specific solvent and breakthrough time.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[1]Minimizes inhalation of vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Proper PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace prep_emergency Locate Safety Equipment prep_workspace->prep_emergency handle_transfer Transfer Chemical prep_emergency->handle_transfer handle_reaction Perform Reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Store for Disposal cleanup_segregate->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Preparation:

    • Review Safety Data Sheet (SDS): Before starting any work, thoroughly read and understand the SDS for this compound.

    • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

    • Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. All handling of the chemical should occur within the fume hood.

    • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[2][3]

  • Handling:

    • Chemical Transfer: Carefully transfer the required amount of the chemical, avoiding splashes and the creation of aerosols.

    • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.

  • Cleanup and Disposal:

    • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.

    • Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste. Use a designated, properly labeled waste container.[1]

    • Dispose of Waste: Follow your institution's hazardous waste disposal procedures.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to ensure environmental safety and regulatory compliance.

Waste Type Container Labeling Storage Disposal Method
Unused Chemical Original or compatible, sealed container."Hazardous Waste," full chemical name, and appropriate hazard pictograms.Designated hazardous waste accumulation area.Licensed hazardous waste disposal contractor.
Contaminated Labware (pipettes, gloves, etc.) Lined, sealed hazardous waste container."Hazardous Waste," "Solid Waste," and list of chemical contaminants.Designated hazardous waste accumulation area.Licensed hazardous waste disposal contractor.
Contaminated Solvents Compatible, sealed solvent waste container."Hazardous Waste," "Halogenated Organic Solvents," and list of contents.Designated hazardous waste accumulation area.Licensed hazardous waste disposal contractor.

Disposal Protocol:

  • Waste Collection: Collect all waste materials in the appropriate, designated containers as described in the table above.

  • Labeling: Clearly label all waste containers with their contents.

  • Storage: Store waste containers in a well-ventilated, designated hazardous waste storage area away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area.[5] Ventilate the area and use appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2][3] Do not let this chemical enter the environment.[2]

This guide is intended to provide a framework for the safe handling of this compound. Always prioritize safety and consult your institution's specific safety protocols.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
3,5-Difluoro-4-(trifluoromethyl)bromobenzene
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-4-(trifluoromethyl)bromobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.